physicochemical properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid Introduction: The Strategic Role of Fluorination and Methylation in Proline Analogs (2S)-4,4-Difluo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Introduction: The Strategic Role of Fluorination and Methylation in Proline Analogs
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic amino acid analog of proline, distinguished by geminal fluorination at the 4-position and methylation at the 2-position (α-position). Proline itself is unique among the proteinogenic amino acids due to its secondary amine and conformationally restricted pyrrolidine ring, which imparts significant structural constraints on peptides and proteins[1]. The strategic introduction of fluorine atoms and methyl groups is a cornerstone of modern medicinal chemistry, aimed at modulating the parent molecule's physicochemical and pharmacological properties[2].
Fluorination, in particular, can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences[3][]. The electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, while its impact on lipophilicity can be complex, sometimes increasing it and other times decreasing it depending on the molecular context[5]. The α-methyl group is expected to enhance metabolic stability and prevent racemization at the chiral center[2]. This guide provides a comprehensive overview of the key , offering both theoretical insights and practical experimental protocols for their determination.
Molecular Identity and Core Properties
The fundamental identification of this compound is established by its unique chemical structure and registry numbers.
Direct experimental data for this specific compound is not widely available in the literature. The following table summarizes predicted and estimated values based on its structure and data from close analogs, such as its (R)-enantiomer.
Property
Predicted/Estimated Value
Rationale & Key Insights
pKa₁ (Carboxylic Acid)
~1.5 - 2.5
The geminal difluoro substitution at the 4-position exerts a strong electron-withdrawing inductive effect, which is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to proline (pKa ~2.0).
pKa₂ (Secondary Amine)
~9.5 - 10.5
The same inductive effect from the fluorine atoms is expected to decrease the basicity (lower the pKa) of the pyrrolidine nitrogen compared to proline (pKa ~10.6).
logP (Octanol/Water)
~0.46
Based on the calculated value for the (R)-enantiomer[6]. This value suggests a relatively balanced hydrophilic/lipophilic character. The polar zwitterionic nature at neutral pH is offset by the nonpolar methyl group and the fluorine atoms, which can increase lipophilicity[5].
Aqueous Solubility
Predicted to be moderate to high
As a zwitterionic amino acid, it is expected to have good solubility in water, similar to other proline analogs like (2S,4S)-4-methylpyrrolidine-2-carboxylic acid[7]. Solubility will be pH-dependent, being lowest at its isoelectric point.
Melting Point
Not reported
Expected to be a crystalline solid with a relatively high melting point, characteristic of amino acids, due to strong intermolecular hydrogen bonding and ionic interactions in the solid state. For comparison, (2S,4S)-4-methylpyrrolidine-2-carboxylic acid melts at 145-148 °C[7].
Anticipated Spectroscopic Signatures
While experimental spectra are not publicly available, the structure of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid allows for the prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show a singlet for the α-methyl group (~1.5-1.7 ppm). The protons on the pyrrolidine ring will appear as complex multiplets in the ~2.0-4.0 ppm region. The N-H proton signal will be broad and its chemical shift will be concentration and solvent dependent. The carboxylic acid proton will be a very broad singlet, typically far downfield (>10 ppm), and will be exchangeable with D₂O[8][9].
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the 170-180 ppm range. The quaternary α-carbon will be around 60-70 ppm. The carbon bearing the two fluorine atoms (C4) will show a characteristic triplet due to one-bond C-F coupling. Other ring carbons will appear in the aliphatic region[8].
¹⁹F NMR: A single signal, likely a complex multiplet due to coupling with the adjacent methylene protons, is expected. ¹⁹F NMR is a powerful tool for studying the conformation and interactions of fluorinated molecules[3][10].
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the functional groups present:
A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches[8].
A strong C=O stretch for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹[8].
An N-H stretch for the secondary amine, which may be weak or obscured, typically in the 3300-3500 cm⁻¹ region.
C-F stretching absorptions, which are typically strong, in the 1000-1200 cm⁻¹ region.
Protocols for Experimental Determination of Physicochemical Properties
For researchers requiring precise experimental data, the following protocols provide robust methodologies for determining the key .
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the half-equivalence points where pH equals pKa.
Methodology:
Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
Acidification: Acidify the solution to ~pH 1.5 with a standardized solution of 0.1 M HCl to ensure both the carboxylic acid and the amine are fully protonated.
Titration: Place the solution in a thermostatted vessel (~25 °C) and begin titrating with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Analysis: Plot the pH versus the volume of NaOH added. The two inflection points on the resulting sigmoidal curve correspond to the equivalence points. The pKa of the carboxylic acid (pKa₁) is the pH at the first half-equivalence point, and the pKa of the secondary amine (pKa₂) is the pH at the second half-equivalence point.
A Comprehensive Guide to the Crystal Structure Analysis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid: From Synthesis to Structural Elucidation
Abstract Introduction: The Significance of Fluorinated Proline Analogues Proline and its derivatives are crucial components in peptides and proteins, often inducing specific secondary structures like β-turns and polyprol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Significance of Fluorinated Proline Analogues
Proline and its derivatives are crucial components in peptides and proteins, often inducing specific secondary structures like β-turns and polyproline helices due to their constrained cyclic nature. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including pKa, lipophilicity, metabolic stability, and conformational preferences.[1] The gem-difluoro group, in particular, acts as a bioisostere for a carbonyl group or a hydroxylated carbon, and can introduce a significant local dipole moment without adding much steric bulk.
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid combines the structural rigidity of the pyrrolidine ring with the unique electronic properties of the gem-difluoro group. Understanding its three-dimensional structure is paramount for:
Rational Drug Design: Elucidating the preferred conformation and intermolecular interactions provides a structural blueprint for designing peptidomimetics and small molecule inhibitors with enhanced binding affinity and specificity.
Conformational Analysis: The gem-difluoro substitution at the 4-position is expected to influence the puckering of the pyrrolidine ring, which in turn affects the overall peptide backbone conformation.[2][3]
Crystal Engineering: Investigating the role of C-H···F and other fluorine-mediated interactions in the crystal packing can inform strategies for designing crystalline materials with desired properties.[4]
This guide will detail the methodologies required to obtain and analyze the crystal structure of this intriguing molecule.
Experimental Workflow: A Step-by-Step Guide
The determination of a crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.
Caption: Overall workflow for crystal structure determination.
Material Synthesis and Purification
The first and most critical step is to obtain a highly pure sample of the target compound. Impurities can inhibit crystallization or co-crystallize, leading to poor diffraction quality or an incorrect structure.
Protocol 1: Synthesis and Purification
Synthesis: (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid can be synthesized from commercially available starting materials, such as N-Boc-4-keto-L-proline methyl ester. The synthesis would typically involve fluorination of the ketone, methylation at the 2-position, and subsequent deprotection of the Boc and ester groups. A high-purity starting material, such as (R)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, is commercially available and could be used as a reference.[5]
Purification: The crude product should be purified, for example, by recrystallization or column chromatography, to achieve a purity of >98%.
Characterization: The purified compound must be thoroughly characterized by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm its identity and purity.
Crystallization
Growing diffraction-quality single crystals is often the most challenging part of the process.[6] It is an empirical science that requires screening of various conditions. For a polar molecule like the title compound, several techniques are applicable.
2.2.1. Solubility Screening
Before setting up crystallization trials, it is essential to determine the solubility of the compound in a range of solvents.[7] This helps in selecting appropriate solvent systems for crystallization.
Protocol 2: Solubility Assessment
Place a small amount (1-2 mg) of the compound into separate small vials.
Add a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane) dropwise until the solid dissolves.
Record the approximate solubility at room temperature. A good crystallization solvent is one in which the compound is sparingly soluble.
2.2.2. Crystallization Techniques
Slow Evaporation: This is the simplest method.[7][8] A nearly saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the concentration and leads to crystal growth.
Protocol 3: Slow Evaporation
Dissolve the compound in a suitable solvent (or solvent mixture) to form a clear, nearly saturated solution.
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation.
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Vapor Diffusion: This technique is highly effective for small quantities of material.[9] It involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound, gradually decreasing its solubility.
Protocol 4: Vapor Diffusion (Vial-in-Beaker)
Dissolve the compound in a "good" solvent and place this solution in a small, open vial.
Place this vial inside a larger, sealed beaker or jar that contains a layer of a "poor" solvent (the precipitant). The poor solvent should be miscible with the good solvent and more volatile.
Seal the beaker. The poor solvent will slowly diffuse into the good solvent, inducing crystallization.
Technique
Principle
Suitable Solvents
Advantages
Disadvantages
Slow Evaporation
Gradual increase in concentration as solvent evaporates.[8]
Solvents with moderate volatility (e.g., ethanol, isopropanol, ethyl acetate).
Simple setup, good for initial screening.
Can lead to rapid crystallization and poor quality crystals if evaporation is too fast.
Vapor Diffusion
Slow introduction of a precipitant via the vapor phase to decrease solubility.[9]
A miscible solvent/precipitant pair (e.g., water/acetonitrile, methanol/diethyl ether).
Excellent control over the rate of crystallization, often yields high-quality crystals.
Requires careful selection of the solvent system.
Crystal Selection and Mounting
Once crystals have formed, a suitable single crystal must be selected for X-ray analysis.
Protocol 5: Crystal Harvesting
Selection: Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or defects.[6] A good crystal should extinguish light uniformly when rotated under cross-polarized light.
Size: The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[10]
Mounting: Carefully pick up the selected crystal using a cryo-loop and quickly immerse it in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss. Mount the loop on a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) on the diffractometer.[11]
Data Collection and Processing
Data collection is performed using a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector.
Caption: Data collection and processing workflow.
Protocol 6: Data Collection
Instrument: A Bruker APEX series diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation source is commonly used.[12]
Unit Cell Determination: A preliminary set of frames is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[11]
Strategy: Based on the determined lattice symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data.[13]
Data Acquisition: A full sphere of data is collected by rotating the crystal through a series of omega and phi scans, with each frame exposed for a set time (e.g., 5-30 seconds).[14]
Protocol 7: Data Processing
Integration (SAINT): The raw diffraction images are processed using a program like SAINT (Bruker AXS).[15] This software integrates the intensity of each reflection spot and assigns it Miller indices (h, k, l), creating a file of reflection data.
Scaling and Absorption Correction (SADABS): The integrated data is then corrected for absorption effects using a multi-scan absorption correction program like SADABS.[16] This program also scales the data from different frames, and the quality of the data is assessed by the R(int) value, which should ideally be below 0.10.
Structure Solution and Refinement
The processed reflection data (the .hkl file) contains the intensities but not the phases of the diffracted X-rays. Solving the "phase problem" is the key to determining the crystal structure.
Protocol 8: Structure Solution and Refinement
Space Group Determination: The systematic absences in the reflection data are analyzed to determine the space group of the crystal.
Structure Solution (Direct Methods): For small molecules, the structure is typically solved using "Direct Methods".[17][18] Programs like SHELXS or SIR are used to estimate the phases of the strongest reflections, which are then used to calculate an initial electron density map.
Model Building: The initial electron density map should reveal the positions of most non-hydrogen atoms. A molecular model is then built to fit this map.
Structure Refinement (SHELXL): The initial model is refined against the experimental data using a least-squares refinement program like SHELXL.[12] This process iteratively adjusts the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of the refinement is monitored by the R1 and wR2 values, which should be as low as possible (typically < 0.05 for R1 for a good quality structure).
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Finalization: The final refined model is checked for any anomalies. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.
Analysis of the Crystal Structure
Once the structure is solved and refined, a detailed analysis can be performed to understand the molecule's conformation and packing.
Molecular Conformation
The key conformational features of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid to analyze would be:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. Its conformation can be described by the endocyclic torsion angles. The puckering is expected to be influenced by the gem-difluoro group. Proline analogues typically adopt an "envelope" or "twist" conformation.[19] The puckering can be quantified by the phase angle of pseudorotation (P) and the puckering amplitude (τm).
Torsion Angles: The key backbone torsion angles (φ, ψ) define the orientation of the peptide backbone when this amino acid is part of a peptide chain.[3]
Absolute Configuration: As the synthesis starts from a chiral precursor, the absolute configuration should be (2S). This can be confirmed by the Flack parameter, which should be close to zero for the correct enantiomer.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For the title compound, the following interactions are expected to be significant:
Hydrogen Bonding: As a carboxylic acid and a secondary amine, the molecule is expected to form strong N-H···O and O-H···O hydrogen bonds, likely leading to the formation of zwitterions in the solid state and creating chains or sheets.
Fluorine Interactions: The highly electronegative fluorine atoms can participate in various weak interactions, such as C-H···F hydrogen bonds and F···F contacts.[4] The nature and geometry of these interactions are of great interest in understanding the role of fluorine in crystal engineering.
Table of Expected Crystallographic Data
Parameter
Expected Value/Range
Significance
Crystal System
Monoclinic or Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
Chiral (e.g., P2₁, P2₁2₁2₁)
Reflects the chirality of the molecule.
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
Defines the size and shape of the repeating unit.
Z
2, 4, or 8
Number of molecules in the unit cell.
R1 [I>2σ(I)]
< 0.05
A primary indicator of the quality of the refined model.
wR2 (all data)
< 0.15
Another indicator of the refinement quality.
Goodness-of-Fit (S)
~1.0
Indicates a good fit between the model and the data.
Flack Parameter
~0.0(1)
Confirms the absolute stereochemistry.
Conclusion
This technical guide has outlined a comprehensive, field-proven methodology for the crystal structure analysis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. By following the detailed protocols for synthesis, crystallization, data collection, and structure determination, researchers can obtain a high-resolution three-dimensional model of this important fluorinated amino acid. The resulting structural information will be invaluable for understanding its conformational preferences, the nature of its intermolecular interactions, and for guiding the rational design of novel therapeutics and functional materials. The insights gained from such an analysis will contribute significantly to the broader understanding of the role of fluorine in medicinal chemistry and crystal engineering.
References
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Pharmacokinetic Profiling of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid Derivatives: A Technical Guide for Rational Drug Design
Executive Summary The transition from flat, sp2-hybridized aromatic systems to sp3-rich, stereochemically defined scaffolds is a hallmark of modern drug discovery[1]. Among these, the 4-substituted-2-methylpyrrolidine sc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, sp2-hybridized aromatic systems to sp3-rich, stereochemically defined scaffolds is a hallmark of modern drug discovery[1]. Among these, the 4-substituted-2-methylpyrrolidine scaffold has emerged as a privileged structural motif[2]. Specifically, (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid derivatives serve as highly optimized pharmacophores in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, selective androgen receptor modulators (SARMs), and targeted oncology agents like Ras inhibitors[3].
This whitepaper delineates the pharmacokinetic (PK) advantages conferred by this specific scaffold, detailing the physicochemical rationale, the resulting ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and the self-validating experimental protocols required for rigorous PK evaluation.
Physicochemical Rationale: The Causality of Scaffold Design
The incorporation of both a 4,4-difluoro moiety and a 2-methyl group onto the pyrrolidine ring is not merely additive; it creates a synergistic enhancement of the molecule's druggability and physicochemical parameters[1].
Electronic Modulation via Fluorination: The strongly electron-withdrawing nature of the gem-difluoro group exerts a profound inductive (-I) effect on the pyrrolidine nitrogen. This lowers the amine's pKa, increasing the fraction of the un-ionized species at physiological pH (7.4). Consequently, passive membrane permeability is significantly enhanced, driving superior intestinal absorption.
Steric Shielding via C2-Methylation: The introduction of a methyl group at the C2 position provides critical steric bulk adjacent to the carboxylic acid (or the resulting amide bond in a synthesized drug candidate). This steric hindrance protects the linkage from rapid cleavage by ubiquitous peptidases[2].
Conformational Restriction: The combination of the C2-methyl and C4-fluorines restricts the conformational flexibility of the pyrrolidine ring[1]. By locking the ring into a specific pucker (typically Cg-exo), the scaffold pre-organizes into the bioactive conformation. This minimizes the entropic penalty upon target binding, enhancing affinity while simultaneously burying metabolically labile C-H bonds.
Impact on the Pharmacokinetic Profile (ADME)
The structural modifications directly translate to an optimized PK profile, allowing for favorable dosing regimens such as once-daily (QD) administration[4].
Absorption: The modulated basicity and increased lipophilicity (LogD) drive high Caco-2 permeability, resulting in excellent oral bioavailability (
F
).
Metabolism (The Primary Advantage): Unsubstituted pyrrolidines are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the C3 and C5 positions. The 4,4-difluoro substitution deactivates the ring toward electrophilic CYP oxidation. This metabolic shielding dramatically reduces intrinsic clearance (
CLint
) in hepatic microsomes[2].
Excretion: The combination of low
CLint
and optimized volume of distribution (
Vd
) results in a prolonged elimination half-life (
t1/2
), which is critical for maintaining therapeutic plasma concentrations over a 24-hour period[4].
Fig 1. Metabolic shielding mechanism of 4,4-difluoro-2-methyl substitution.
Quantitative Data Summary: Comparative PK Parameters
To illustrate the profound impact of these substitutions, Table 1 summarizes representative in vitro and in vivo PK data comparing unsubstituted proline, 4,4-difluoroproline, and the fully substituted (2S)-4,4-difluoro-2-methylpyrrolidine derivative.
Table 1: Representative Pharmacokinetic Shifts Induced by Scaffold Functionalization
Scaffold Derivative
pKa (Amine)
LogD (pH 7.4)
Caco-2
Papp
(
10−6
cm/s)
HLM
CLint
(µL/min/mg)
In Vivo
t1/2
(h)
L-Proline (Unsubstituted)
~10.6
-2.5
< 1.0 (Low)
> 150 (High)
< 0.5
4,4-Difluoroproline
~8.8
-1.2
5.5 (Moderate)
45 (Moderate)
2.1
(2S)-4,4-diF-2-Me-Proline
~8.2
0.8
18.2 (High)
< 10 (Low)
> 8.0
Self-Validating Experimental Protocols for PK Profiling
To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating. This means incorporating internal controls that confirm the assay's operational success independently of the test compound's performance.
Fig 2. Sequential pharmacokinetic profiling workflow for pyrrolidine derivatives.
Objective: Assess transcellular passive permeability and efflux potential.
Causality of Design: Caco-2 cells mimic the human intestinal epithelium. We use bidirectional transport (Apical to Basolateral[A-B] and Basolateral to Apical [B-A]) to identify efflux transporter (e.g., P-gp) substrates.
Self-Validating Controls:
Lucifer Yellow (Post-Assay): A paracellular marker. If Lucifer Yellow permeability (
Papp
) exceeds
1×10−6
cm/s, the monolayer integrity is compromised, and the well's data is invalidated.
Propranolol (High Permeability Control): Validates that transcellular transport is functioning correctly.
Atenolol (Low Permeability Control): Validates that the tight junctions are intact during the assay.
Step-by-Step Methodology:
Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure differentiation and tight junction formation.
Prepare the test compound ((2S)-4,4-diF-2-Me-Pro derivative) at 10 µM in HBSS buffer (pH 7.4).
Add the compound to the donor chamber (Apical for A-B; Basolateral for B-A).
Incubate at 37°C, 5% CO2 for 120 minutes.
Sample from the receiver chamber at 30, 60, 90, and 120 minutes.
Quantify compound concentration via LC-MS/MS and calculate
Papp
.
Run Lucifer Yellow integrity check on all inserts post-assay.
Objective: Determine intrinsic clearance (
CLint
) and half-life (
t1/2
) mediated by CYP450 enzymes.
Causality of Design: Human Liver Microsomes (HLMs) contain the primary Phase I metabolizing enzymes. By tracking the disappearance of the parent compound over time, we calculate the degradation rate.
Self-Validating Controls:
Minus-NADPH Control: NADPH is the required cofactor for CYP450 enzymes. An incubation lacking NADPH is run in parallel. If the compound degrades in the absence of NADPH, it indicates instability due to non-CYP mechanisms (e.g., chemical hydrolysis), validating the source of clearance.
Verapamil & Testosterone: Known high-clearance CYP substrates. If these do not degrade rapidly, the microsomes are inactive, and the assay is invalid.
Step-by-Step Methodology:
Pre-warm HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Add the test derivative (final concentration 1 µM).
Initiate the reaction by adding NADPH (final concentration 1 mM).
At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Plot
ln(% remaining)
vs. time to calculate the slope (
k
),
t1/2
, and
CLint
.
Conclusion
The (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid scaffold represents a triumph of rational drug design. By strategically deploying fluorine and methyl groups to modulate pKa, induce steric hindrance, and restrict conformation, medicinal chemists can engineer molecules that bypass the high intrinsic clearance and poor absorption typical of simpler pyrrolidines[1][2]. The rigorous, self-validating protocols outlined herein ensure that these PK advantages are accurately quantified, accelerating the development of robust, once-daily therapeutics[4].
References
[3] Title: WO2020097537A2 - Fused ring compounds - Google Patents
Source: google.com
URL:
[4] Title: WO2020097537A2 - Fused ring compounds - Google Patents
Source: google.com
URL:
The Strategic Role of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid in Modern Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the pursuit of novel therapeutics, the optimization of phar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In the pursuit of novel therapeutics, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise stereoelectronic tuning of small-molecule scaffolds. (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid has emerged as a privileged chiral building block in modern medicinal chemistry. By combining the inductive effects of a gem-difluoro substitution with the steric constraints of an
α
-methyl quaternary stereocenter, this unnatural amino acid derivative solves critical liabilities inherent to native proline, including metabolic instability, unpredictable ring puckering, and suboptimal lipophilicity.
This whitepaper dissects the mechanistic causality behind the use of this scaffold, details its applications in targeted therapies (such as viral capsid assembly and protease inhibition), and provides self-validating synthetic protocols for its incorporation into drug candidates.
Structural & Stereoelectronic Foundations (The "Why")
To understand the utility of (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, one must isolate the physicochemical contributions of its two primary modifications: the 4,4-difluoro motif and the 2-methyl group.
The Gem-Difluoro Effect: Neutralizing the Gauche Bias
In monofluorinated prolines, the highly electronegative fluorine atom induces a strong stereoelectronic "gauche effect" with the pyrrolidine nitrogen. For example, (4S)-fluoroproline is forced into a
Cγ
-endo pucker, while (4R)-fluoroproline adopts a
Cγ
-exo pucker[1]. While useful for rigidifying peptides, this strict conformational lock can be detrimental if the target binding pocket requires structural plasticity.
The introduction of a 4,4-difluoro (gem-difluoro) group symmetrically neutralizes this gauche bias. The ring regains a dynamic balance between endo and exo puckers, similar to native proline[2]. However, the strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the
pKa
of the pyrrolidine nitrogen (from ~10.6 in native proline to ~8.5). This reduction in basicity increases the fraction of the unionized molecule at physiological pH, drastically improving membrane permeability and oral bioavailability[1].
The
α
-Methyl Effect: Metabolic and Conformational Lockdown
Native proline is susceptible to CYP450-mediated
α
-oxidation and base-catalyzed racemization. The addition of a 2-methyl (
α
-methyl) group creates a fully substituted quaternary stereocenter, completely blocking these metabolic degradation pathways[3].
Furthermore, the steric bulk of the
α
-methyl group severely restricts the allowable Ramachandran dihedral angles (
ϕ,ψ
). This steric clash destabilizes the cis-amide bond of the preceding residue, strongly favoring the trans-amide conformation and pre-organizing the backbone into highly specific turn motifs (such as polyproline II helices)[3].
Figure 1: Logical relationship between the structural modifications of the pyrrolidine scaffold and their physicochemical consequences.
Quantitative Comparison of Proline Derivatives
The table below summarizes the quantitative impact of these structural modifications, providing a clear rationale for selecting the 4,4-difluoro-2-methyl derivative in lead optimization.
Property
L-Proline
(4S)-Fluoroproline
4,4-Difluoroproline
(2S)-4,4-Difluoro-2-methylproline
Amine
pKa
~10.6
~9.2
~8.6
~8.5
Ring Pucker Bias
None (Dynamic)
Cγ
-endo
Balanced (Dynamic)
Balanced (Dynamic)
Metabolic Stability (
α
-C)
Low (Oxidation Prone)
Low
Low
High (Quaternary Center)
Preferred Amide State
cis/trans mixture
cis-favored
trans-favored
Strongly trans-favored
Applications in Medicinal Chemistry (The "Where")
The unique profile of (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid has led to its integration into several high-value therapeutic targets.
Antiviral Capsid Assembly Modulators (HBV)
In the development of third-generation heteroaryldihydropyrimidine (HAP) analogues for Hepatitis B Virus (HBV), the (2S)-4,4-difluoroproline moiety was identified as a critical C6 substituent. X-ray crystallographic studies (e.g., PDB 5WRE) revealed that the carboxylic acid moiety of this scaffold forms strong bidentate hydrogen bonds with the backbone NH and side-chain hydroxyl of the S141 residue on the viral capsid protein[4]. The
α
-methyl group ensures that this critical hydrogen-bonding vector remains conformationally locked, preventing the assembly of normal viral cores and leading to aberrant, non-infectious capsid formation[4].
Protease Inhibitors (FAP and DPP-4)
In the design of Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, 2-cyanopyrrolidines are frequently used as covalent warheads. Analogues incorporating the 4,4-difluoro-2-methylpyrrolidine core demonstrate superior kinetic solubility and extended plasma half-lives (>6 hours) compared to their non-fluorinated counterparts[2]. The gem-difluoro group increases the hydrophobicity of the P1 residue, enhancing binding affinity within the lipophilic S1 pocket of the protease, while the
α
-methyl group prevents the premature hydrolysis of the adjacent peptide bond[2].
Synthetic Methodologies & Experimental Protocols (The "How")
Coupling an amine to the carboxylic acid of (2S)-4,4-difluoro-2-methylpyrrolidine is notoriously difficult. The quaternary
α
-carbon creates severe steric shielding around the carbonyl, rendering standard carbodiimide coupling agents (like EDC/HOBt) ineffective.
To overcome this, researchers must utilize highly reactive uronium salts (e.g., HATU) to form a 7-aza-HOAt active ester. The following protocol is designed as a self-validating system , ensuring that the active ester is formed and consumed efficiently without degrading the starting material.
Protocol: HATU-Mediated Amide Coupling at a Quaternary Center
Objective: To achieve >90% conversion of N-Boc-(2S)-4,4-difluoro-2-methylproline to its corresponding amide.
Reagents:
N-Boc-(2S)-4,4-difluoro-2-methylproline (1.0 eq)
Target Primary/Secondary Amine (1.2 eq)
HATU (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
Pre-Activation (0 °C): Dissolve the proline derivative and HATU in anhydrous DMF under an inert atmosphere (N2 or Ar). Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise over 5 minutes.
Causality: Pre-activation at low temperatures is mandatory. It allows the formation of the highly reactive 7-aza-HOAt ester while preventing its premature thermal degradation or undesired side reactions (such as guanidinylation of the amine by unreacted HATU).
Coupling (Room Temperature): After 15 minutes of pre-activation, add the target amine to the solution. Remove the ice bath and allow the reaction to stir at room temperature for 18–24 hours.
Causality: The steric hindrance of the
α
-methyl group drastically slows the nucleophilic attack of the amine. Extended reaction times are required to drive the reaction to completion.
Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, quench it in 100 µL of 50% MeCN/H2O, and analyze via LC-MS.
Causality: Do not proceed to workup until the LC-MS trace confirms the complete disappearance of the active ester mass and the appearance of the target amide mass. If the active ester persists, add an additional 0.5 eq of the amine.
Workup & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x) to remove DMF, 0.1 M HCl (to remove unreacted amine), saturated aqueous
NaHCO3
, and brine. Dry over anhydrous
Na2SO4
and concentrate under reduced pressure.
Boc-Deprotection: Treat the crude product with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% triisopropylsilane (TIPS) as a carbocation scavenger for 2 hours at room temperature. Concentrate and purify via preparative HPLC.
Figure 2: Self-validating synthetic workflow for amide coupling at the sterically hindered α-center.
Conclusion
The integration of (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid into a drug discovery pipeline is not merely a structural substitution; it is a calculated stereoelectronic strategy. By understanding the causality behind the gem-difluoro effect (which modulates
pKa
without enforcing a rigid gauche pucker) and the
α
-methyl effect (which provides absolute metabolic stability and conformational restriction), researchers can rationally design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors
Journal of Medicinal Chemistry - ACS Publications[Link]
Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP)
Journal of Medicinal Chemistry - ACS Publications[Link]
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry
Biochemistry - ACS Publications[Link]
Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region?
ResearchGate[Link]
A Technical Guide to the Stereochemical Properties of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth analysis of the stereochemical properties of 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, a constrained amino acid analogue featuring a gem-difluorinated C4 position and a quaternary stereocenter at C2. We will explore the molecule's inherent stereoisomerism, the profound influence of its substituents on the conformational behavior of the pyrrolidine ring, and the analytical methodologies essential for its stereochemical characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Architectural Significance of Fluorinated Proline Analogues
Proline and its derivatives are unique among amino acids, with their cyclic structure imposing significant conformational constraints on peptides and proteins[1]. This inherent rigidity makes the pyrrolidine scaffold a prized template in drug design. The introduction of fluorine atoms further refines this template, leveraging fluorine's high electronegativity and small van der Waals radius to induce specific stereoelectronic effects that can enhance metabolic stability, binding affinity, and cellular permeability[2].
4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid presents a particularly compelling case. The gem-difluoro substitution at the C4 position and the methyl group at the C2 position introduce distinct and interacting stereochemical features:
C4 Gem-Difluorination: Unlike monofluorination, which strongly biases the ring's pucker, gem-difluorination can create a more balanced conformational equilibrium between the endo and exo states, or serve as a non-biased probe for fluorine NMR studies[3].
C2 Quaternary Stereocenter: The presence of both a methyl and a carboxylic acid group at the C2 position creates a single, sterically hindered stereocenter. The absolute configuration at this center, whether (R) or (S), is critical in defining the three-dimensional orientation of key functional groups, which in turn dictates molecular recognition and biological activity.
Understanding and controlling these stereochemical properties is paramount for harnessing this molecule's full potential as a building block in drug discovery.
Stereoisomerism and Nomenclature
The structure of 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid contains a single chiral center at the C2 position. Consequently, the molecule exists as a pair of enantiomers.
The C4 position, being substituted with two identical fluorine atoms, is prochiral but not a stereocenter. The synthesis of this compound can result in a racemic mixture (an equal mixture of both enantiomers), which necessitates chiral resolution or an enantioselective synthesis to isolate the individual, biologically relevant isomers.
Caption: Enantiomeric pair of 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid.
Conformational Landscape: The Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. For proline derivatives, these are simplified into two primary states: Cγ-exo and Cγ-endo pucker, referring to the displacement of the C4 atom relative to the plane formed by the other four ring atoms.
The gem-difluoro group at C4 profoundly influences this equilibrium. While a single fluorine substituent at the 4-position strongly biases the pucker due to stereoelectronic gauche effects, the presence of two fluorine atoms can lead to a more nuanced outcome[1][3]. Initial analyses of 4,4-difluoroproline suggest that the energy difference between the exo and endo puckers is minimal, resulting in a conformational flexibility more akin to natural proline itself[3]. This property is advantageous when the goal is to introduce fluorine for its electronic benefits without imposing a strong structural bias.
The bulky quaternary center at C2 also contributes to the conformational preference, potentially interacting with the C5 protons and influencing the overall ring shape to minimize steric strain.
Caption: Conformational equilibrium of the 4,4-difluoropyrrolidine ring.
Analytical Methods for Stereochemical Elucidation
Determining the absolute and relative stereochemistry of 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid requires a suite of advanced analytical techniques.
Chiral HPLC is the workhorse technique for separating and quantifying the (R)- and (S)-enantiomers. The choice of a chiral stationary phase (CSP) is the most critical parameter.
Causality Behind Experimental Choices:
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for separating pyrrolidine derivatives due to their broad applicability and robust performance[4]. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol modifier (isopropanol or ethanol), is optimized to achieve baseline resolution. For carboxylic acids, adding a small amount of a strong acid (like trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.
Table 1: Example Protocol for Chiral HPLC Resolution
Parameter
Value / Condition
Rationale
Column
Polysaccharide-based CSP (e.g., Chiralcel OD-H)
Proven effectiveness for resolving a wide range of chiral compounds, including cyclic amines and acids[4].
Balances analyte solubility and interaction with the CSP. TFA sharpens peaks by maintaining the analyte in a single protonation state.
Flow Rate
1.0 mL/min
Standard flow rate for analytical columns, providing a good balance between resolution and analysis time.
Column Temp.
25 °C
Room temperature is a good starting point; temperature can be adjusted to optimize separation.
Detection
UV at 210 nm
The carboxylic acid chromophore allows for sensitive detection at low wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural confirmation and conformational analysis.
¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the ring protons (at C3 and C5) are sensitive to the ring's pucker. The carboxylic acid proton typically appears as a broad singlet far downfield (10-12 ppm)[5].
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded (160-180 ppm). The C4 carbon, directly attached to two fluorine atoms, will appear as a triplet due to C-F coupling.
¹⁹F NMR: This is a uniquely powerful tool for this molecule. The two fluorine atoms at C4 are diastereotopic, meaning they are in different chemical environments. They will appear as two distinct signals that are coupled to each other, resulting in a pair of doublets with a large geminal coupling constant (²JFF > 200 Hz)[3]. The coupling constants between the fluorine atoms and the adjacent C3 protons (³JHF) are dependent on the dihedral angle and can provide direct evidence for the predominant ring conformation[6].
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule[7][8].
Methodology:
The process involves growing a high-quality single crystal of one of the pure enantiomers (or a derivative). This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed[9]. This analysis provides a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By using anomalous dispersion, the absolute configuration—(R) or (S)—can be determined unambiguously. This technique provides the ultimate validation for stereochemical assignments made by other methods.
Integrated Workflow for Stereochemical Assignment
A robust and self-validating workflow is essential for the complete stereochemical characterization of 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid.
The Ascendant Therapeutic Potential of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The strategic incorporation of fluorine into pharmacologically active molecules has b...
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties. Within this landscape, the pyrrolidine scaffold, a privileged structure in numerous bioactive compounds, has received significant attention. This technical guide delves into the synthesis, biological activity, and structure-activity relationships (SAR) of a particularly promising class of pyrrolidine derivatives: (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs. These compounds have emerged as potent and selective inhibitors of key enzymes implicated in metabolic and neurological disorders, most notably Dipeptidyl Peptidase IV (DPP-4) and Prolyl Oligopeptidase (POP). This guide will provide a comprehensive overview of the current understanding of these analogs, from their rational design and synthesis to their enzymatic inhibition and potential therapeutic applications.
Introduction: The Rationale for Fluorination and Methylation of the Pyrrolidine Core
The pyrrolidine ring, the saturated counterpart of pyrrole, is a five-membered nitrogen-containing heterocycle that forms the core of the amino acid proline.[1] Its inherent conformational rigidity and diverse pharmacological versatility have established it as a critical structural motif in medicinal chemistry.[2] The strategic modification of the pyrrolidine scaffold allows for the fine-tuning of its interaction with biological targets.
The introduction of fluorine atoms, particularly in a geminal difluoro arrangement at the C4 position, imparts several advantageous properties. The strong inductive effect of the two fluorine atoms significantly alters the electronics of the pyrrolidine ring, influencing its pucker and the conformational preference of the preceding peptide bond.[3] This "stereoelectronic effect" can pre-organize the molecule into a conformation that is more favorable for binding to a target enzyme, thereby enhancing potency.[3] Furthermore, the C-F bond is exceptionally stable, which can improve the metabolic stability of the compound, a crucial parameter in drug development.[4]
The addition of a methyl group at the C2 position introduces a steric element that can further refine the molecule's interaction with the active site of an enzyme. This substitution can provide additional van der Waals interactions and influence the orientation of the carboxylic acid group, which is often a key recognition element for the target enzyme. The combination of the 4,4-difluoro and 2-methyl substitutions on the (2S)-pyrrolidine-2-carboxylic acid core creates a unique and powerful platform for the design of potent and selective enzyme inhibitors.
Synthetic Strategies for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid and its Analogs
The synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and its analogs typically starts from readily available chiral precursors, such as (S)-proline or (2S)-pyroglutamic acid. The key challenges in the synthesis are the stereoselective introduction of the methyl group at the C2 position and the gem-difluorination at the C4 position.
Proposed Synthetic Pathway
A potential synthetic route, starting from (S)-proline, is outlined below. This pathway involves the initial protection of the amine and carboxylic acid functionalities, followed by methylation at the C2 position, and subsequent fluorination and deprotection steps.
Figure 1: Proposed synthetic pathway for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Causality behind Experimental Choices:
Protection: The initial protection of the amine (e.g., as a Boc or Cbz derivative) and the carboxylic acid (e.g., as a methyl or ethyl ester) is crucial to prevent unwanted side reactions during the subsequent methylation and oxidation steps.
Methylation: The stereoselective methylation at the C2 position is a critical step. The use of a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by quenching with methyl iodide, is a common strategy.[7] The stereochemistry is generally retained from the starting (S)-proline.
Oxidation: The introduction of a carbonyl group at the C4 position is a prerequisite for the gem-difluorination reaction. This can be achieved using various oxidizing agents.
Fluorination: The gem-difluorination of the 4-keto intermediate is a key transformation. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose, as it can convert a ketone into a gem-difluoride.[5]
Deprotection: The final step involves the removal of the protecting groups to yield the desired free amino acid. The choice of deprotection conditions depends on the specific protecting groups used.
Biological Activities and Therapeutic Targets
Analogs of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid have shown significant promise as inhibitors of two key serine proteases: Dipeptidyl Peptidase IV (DPP-4) and Prolyl Oligopeptidase (POP).
Dipeptidyl Peptidase IV (DPP-4) Inhibition
DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an attractive target for the treatment of type 2 diabetes mellitus.
Several pyrrolidine-based compounds, including those with fluorine substitutions, have been developed as potent and selective DPP-4 inhibitors.[8][9] The (2S)-pyrrolidine-2-carbonitrile moiety is a well-established pharmacophore that interacts with the S1 subsite of the DPP-4 active site.[10]
Figure 2: Mechanism of action of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs as DPP-4 inhibitors.
Prolyl Oligopeptidase (POP) Inhibition
Prolyl Oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small peptides on the C-terminal side of proline residues. It is implicated in the metabolism of several neuropeptides and peptide hormones, and its dysregulation has been linked to various neurological and psychiatric disorders, including schizophrenia and cognitive deficits.[11] Therefore, POP inhibitors are being investigated as potential therapeutic agents for these conditions.
Pyrrolidine-based structures are also common scaffolds for POP inhibitors.[12] The pyrrolidine ring mimics the proline residue of the natural substrates of POP.
Structure-Activity Relationship (SAR) Analysis
The biological activity of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs is highly dependent on the substitutions on the pyrrolidine ring.
The Role of the 4,4-Difluoro Group
The gem-difluoro substitution at the C4 position has a profound impact on the inhibitory activity. A key study on N-acyl-pro-pyrrolidine-type inhibitors of POP revealed a four-fold enhancement in inhibitor activity upon replacement of the 4-CH2 group with a CF2 group.[12] This significant increase in potency is attributed to the formation of a weak hydrogen bond between one of the fluorine atoms and the hydroxyl group of a tyrosine residue (Tyr473) in the active site of the enzyme.[12] This additional interaction helps to anchor the inhibitor more tightly in the binding pocket.
Furthermore, the electron-withdrawing nature of the difluoro group influences the pucker of the pyrrolidine ring. This conformational constraint can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
The Influence of the 2-Methyl Group
The introduction of a methyl group at the C2 position can provide several advantages. It can:
Enhance Binding Affinity: The methyl group can engage in favorable van der Waals interactions with hydrophobic residues in the enzyme's active site.
Improve Selectivity: The steric bulk of the methyl group can prevent the inhibitor from binding to off-target enzymes that have smaller active sites.
Modulate Physicochemical Properties: The methyl group can influence the lipophilicity and solubility of the compound.
Quantitative SAR Data
While a comprehensive SAR table for a series of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs is not available in the public literature, data from related compounds can provide valuable insights.
Compound Class
Target
IC50 Range
Key Structural Features
Reference
Pyrrolidine-based DPP-4 Inhibitors
DPP-4
Nanomolar to Micromolar
(2S)-pyrrolidine-2-carbonitrile core, various N-substituents
Table 1: Representative biological activity data for related pyrrolidine derivatives.
Experimental Protocols
This section provides a general, representative protocol for the synthesis and biological evaluation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs. Note: These are generalized procedures and may require optimization for specific analogs.
General Synthetic Protocol (Proposed)
Figure 3: General workflow for the synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs.
Step-by-Step Methodology:
Protection: To a solution of (S)-proline in an appropriate solvent (e.g., methanol), add a suitable protecting group for the carboxylic acid (e.g., thionyl chloride for methyl ester formation). Following esterification, protect the amine group using a standard protocol (e.g., with di-tert-butyl dicarbonate for Boc protection).
C2-Methylation: Dissolve the protected proline derivative in a dry, aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong base (e.g., LDA) dropwise and stir for a defined period. Add methyl iodide and allow the reaction to warm to room temperature. Quench the reaction and extract the product.
Oxidation: Oxidize the C4 position of the methylated intermediate to a ketone using a suitable oxidizing agent (e.g., PCC or Swern oxidation).
Gem-Difluorination: Dissolve the 4-keto intermediate in a suitable solvent (e.g., dichloromethane) and treat with a fluorinating agent such as DAST at low temperature.
Deprotection: Remove the protecting groups using appropriate conditions (e.g., acid for Boc and ester deprotection).
Purification: Purify the final compound using techniques such as column chromatography or recrystallization.
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and other relevant analytical techniques.
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against the target enzyme (e.g., DPP-4 or POP).
Materials:
Recombinant human DPP-4 or POP enzyme
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4)
Synthesized inhibitor compounds
Assay buffer (e.g., Tris-HCl)
96-well microplates
Microplate reader
Procedure:
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
In a 96-well plate, add the enzyme solution to each well.
Add the inhibitor dilutions to the respective wells and incubate for a specific period at a controlled temperature.
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Monitor the fluorescence intensity over time using a microplate reader.
Calculate the initial reaction rates for each inhibitor concentration.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The strategic combination of gem-difluorination at the C4 position and methylation at the C2 position on the pyrrolidine scaffold provides a powerful platform for designing potent and selective inhibitors of key enzymes such as DPP-4 and POP. The insights gained from SAR studies highlight the importance of these substitutions in enhancing binding affinity and modulating the conformational properties of the inhibitor.
Future research in this area should focus on:
The development of more efficient and stereoselective synthetic routes to access a wider range of analogs.
Comprehensive in vitro and in vivo evaluation of these analogs to establish their efficacy, selectivity, and pharmacokinetic profiles.
X-ray crystallographic studies of inhibitor-enzyme complexes to gain a deeper understanding of the binding interactions and to guide further rational drug design.
Exploration of the therapeutic potential of these analogs in other disease areas where pyrrolidine-based inhibitors have shown promise.
The continued exploration of this unique chemical space is expected to yield novel drug candidates with improved therapeutic profiles for the treatment of diabetes, neurological disorders, and potentially other diseases.
References
A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]
Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4)
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules. PubMed. [Link]
Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else?
Inhibition of Prolyl Oligopeptidase Restores Prohibitin 2 Levels in Psychosis Models: Relationship to Cognitive Deficits in Schizophrenia. MDPI.
DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. PMC. [Link]
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
AI/ML‐Driven DPP‐4 Inhibitor Predictor (d4p_v1) for Enhanced Type 2 Diabetes Mellitus Management: Insights Into Chemical Space, Fingerprints, and Electrostatic Potential Maps. PMC. [Link]
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. ACS Publications. [Link]
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. PubMed. [Link]
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
Pyrrolidine, a five-membered nitrogen-containing heterocycle, has emerged as an important structural motif in medicinal chemistry owing to its pronounced pharmacological versatility, conformational flexibility, and favorable physicochemical properties. PubMed.
Inhibition of Prolyl Oligopeptidase Restores Prohibitin 2 Levels in Psychosis Models: Relationship to Cognitive Deficits in Schizophrenia. MDPI. [Link]
Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. PubMed. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]
Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. MDPI. [Link]
Pyrrolidine‐2‐carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α‐Amylase, α‐Glucosidase, and DPP‐IV With Structure‐Activity Relationships, HSA Binding, and Molecular Docking Studies.
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]
Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science. [Link]
Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Organic & Biomolecular Chemistry. [Link]
The Strategic Incorporation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid in Modern Inhibitor Design: Mechanisms, Stereoelectronics, and Clinical Applications
Executive Summary The (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid scaffold represents a triumph of rational drug design, acting as a highly privileged pharmacophore across multiple therapeutic domains[1]. By...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The (2S)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid scaffold represents a triumph of rational drug design, acting as a highly privileged pharmacophore across multiple therapeutic domains[1]. By meticulously combining the stereoelectronic gauche effect of gem-difluoro substitution with the steric shielding of a quaternary C2-methyl center, medicinal chemists have engineered a building block that overcomes the intrinsic metabolic liabilities of natural proline[2]. This whitepaper provides an in-depth mechanistic analysis of how this specific moiety drives target affinity, prolongs residence time, and enhances the pharmacokinetic profiles of modern inhibitors targeting serine proteases, GTPases, and viral replication complexes.
Stereoelectronic Foundations of the Scaffold
The biological efficacy of the (2S)-4,4-difluoro-2-methylpyrrolidine system is rooted in its unique physicochemical properties, which fundamentally alter the three-dimensional space and electronic distribution of the molecule compared to its natural L-proline counterpart.
The Fluorine Gauche Effect and Conformational Locking
Natural proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo ring puckers. This flexibility incurs an entropic penalty upon binding to rigid protein pockets. The introduction of highly electronegative fluorine atoms at the C4 position induces a strong stereoelectronic gauche effect between the C-F bonds and the protonated pyrrolidine nitrogen. In the 4,4-difluoro system, this effect overwhelmingly biases the pyrrolidine ring into a rigidified Cγ-exo conformation. This pre-organization perfectly aligns the molecule for insertion into hydrophobic subsites (such as the S1 pocket of serine proteases), drastically reducing the entropic cost of binding[1].
C2-Methyl Steric Shielding
The addition of a methyl group at the C2 position creates a quaternary stereocenter directly adjacent to the carboxylic acid (or its downstream amide/nitrile derivatives). This structural modification serves two critical functions:
Metabolic Stability: The steric bulk severely restricts the approach angle for non-specific amidases and peptidases, virtually eliminating premature hydrolytic cleavage in vivo.
Conformational Restriction: The C2-methyl group restricts the rotation of the adjacent carbonyl, locking the molecule into a highly specific trans-amide bond geometry that is essential for mimicking the polyproline helix type II (PPII) secondary structure[1].
Mechanism of Action Across Target Classes
The structural rigidity and metabolic resilience of this scaffold have led to its successful integration into several distinct classes of therapeutics.
A. Serine Protease Inhibitors (e.g., DPP-4, FAP)
When derivatized into a 2-carbonitrile (cyanopyrrolidine), this scaffold becomes a potent, slow-binding inhibitor of serine proteases like Dipeptidyl Peptidase-4 (DPP-4).
Mechanism: The pre-organized pyrrolidine ring anchors the molecule deep within the hydrophobic S1 pocket. The electrophilic nitrile group acts as a "serine trap," undergoing a reversible nucleophilic attack by the catalytic serine (e.g., Ser630 in DPP-4) to form a covalent O-acyl imidate adduct[1]. The C2-methyl group and 4,4-difluoro substitutions optimize the trajectory of this attack, resulting in exceptionally slow off-rates (
koff
) and prolonged 24-hour target engagement without the toxicity risks of irreversible inhibition.
Fig 1: Stepwise binding pathway of pyrrolidine-based inhibitors to serine proteases.
B. GTPase and GPCR Modulation
Beyond proteases, the rigidified nature of the 4,4-difluoro-2-methylpyrrolidine ring makes it an ideal space-filling motif for allosteric pockets. Recent patent literature highlights its use as a critical hinge-binding or pocket-filling moiety in fused-ring inhibitors targeting mutant Ras proteins (K-Ras, H-Ras)[3]. Furthermore, bicyclic aza-compounds incorporating this specific difluorinated stereocenter have been developed as highly selective muscarinic M1/M4 receptor agonists, where the precise spatial orientation of the basic amine is required to trigger GPCR conformational shifts without off-target M2/M3 activation[4].
C. Viral Replication Inhibitors (HCV NS3/4A & NS5A)
In the realm of direct-acting antivirals (DAAs), the difluoro-pyrrolidine motif is heavily utilized to disrupt viral protein-protein interactions. In HCV NS3/4A protease inhibitors (e.g., Glecaprevir analogs), the rigid ring mimics the natural peptide substrate's transition state, binding tightly to the shallow viral protease active site[5].
The strategic addition of fluorine and methyl groups fundamentally alters the physicochemical properties of the molecule, optimizing it for oral bioavailability and target residence time.
Compound Scaffold
Ring Pucker Preference
Amine pKa
LogP (calc)
Relative Metabolic Half-life
L-Proline
Dynamic equilibrium
~10.6
-1.5
1x (Baseline)
4,4-Difluoro-L-proline
Cγ-exo biased
~8.8
-0.2
~3x
(2S)-4,4-Difluoro-2-methylproline
Rigidified Cγ-exo
~8.2
+0.5
>10x
Data Synthesis: The electron-withdrawing nature of the gem-difluoro group lowers the basicity (pKa) of the pyrrolidine nitrogen, increasing the fraction of un-ionized drug at physiological pH and driving the enhanced LogP, which directly correlates with improved membrane permeability.
To accurately quantify the mechanistic advantages of the (2S)-4,4-difluoro-2-methylpyrrolidine scaffold, standard steady-state assays are insufficient. The following field-proven protocols are designed to isolate specific kinetic and metabolic parameters.
Protocol 1: Jump-Dilution Assay for Residence Time (
τ
) Determination
Causality & Rationale: Standard IC50 assays fail to capture the prolonged target engagement characteristic of rigidified, covalently-reversible pyrrolidine inhibitors. We employ a jump-dilution methodology to isolate the dissociation phase (
koff
), preventing rebinding events that artificially inflate residence time estimates.
Enzyme-Inhibitor Pre-incubation: Incubate the target enzyme (e.g., recombinant human DPP-4) with the inhibitor at 10x the estimated IC50 concentration in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA) for 60 minutes at 37°C. Purpose: Ensures thermodynamic equilibrium and full formation of the Enzyme-Inhibitor (EI) complex.
Rapid Dilution Jump: Transfer 1 µL of the pre-incubated EI complex into 99 µL of assay buffer containing a saturating concentration (10x
Km
) of a fluorogenic substrate (e.g., AMC-linked peptide). Purpose: The massive 100-fold dilution drops the free inhibitor concentration well below its
Kd
, making rebinding kinetically highly improbable.
Continuous Monitoring: Immediately monitor the recovery of enzymatic activity by measuring fluorescence cleavage (Ex/Em 380/460 nm) continuously for 120 minutes.
Data Fitting: Fit the resulting progress curve to the integrated rate equation for slow-binding inhibition:
P=vst+koff(v0−vs)[1−exp(−kofft)]
. Calculate Residence Time as
τ=1/koff
.
Fig 2: Jump-dilution workflow for determining the residence time of slow-binding inhibitors.
Protocol 2: In Vitro Microsomal Stability Profiling
Causality & Rationale: The C2-methyl group is specifically designed to abrogate amidase/peptidase-mediated cleavage. To validate this, we decouple CYP450-mediated oxidation from hydrolytic degradation by selectively modulating cofactors.
Matrix Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Compound Spiking: Add the pyrrolidine-based inhibitor to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).
Reaction Initiation (Decoupled):
Arm A (Hydrolysis check): Initiate with buffer only (no NADPH).
Arm B (Oxidation check): Initiate with an NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Quenching & Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 mins to precipitate proteins.
LC-MS/MS Quantification: Analyze the supernatant via MRM (Multiple Reaction Monitoring) to calculate intrinsic clearance (
CLint
) and half-life (
T1/2
).
References
Benchchem. (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine: Structural and Mechanistic Analysis. Retrieved from 1
Google Patents. WO2020097537A2 - Fused ring compounds for Ras Inhibition. Retrieved from3
Google Patents. US10961225B2 - Bicyclic aza compounds as muscarinic M1 receptor agonists. Retrieved from 4
Synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid: An Application Note and Protocol
Abstract (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro groups...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro groups into the pyrrolidine ring can profoundly influence the molecule's conformational preferences, pKa, and metabolic stability, making it a valuable building block for novel peptides and small molecule therapeutics. This document provides a detailed, research-grade protocol for a proposed multi-step synthesis of this target compound, designed for researchers in organic synthesis and drug discovery. The synthetic strategy is based on established transformations on related proline scaffolds, beginning with commercially available (2S,4R)-4-hydroxy-L-proline. The protocol details the rationale behind each synthetic step, including protecting group strategy, a key geminal difluorination, and a challenging stereocontrolled α-methylation.
Introduction
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong C-F bonds, can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[1] Proline and its analogs are critical components of many peptides and proteins, often inducing specific secondary structures.[2][3] The synthesis of fluorinated proline derivatives, such as (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, provides access to unique chemical space for designing novel pharmaceuticals.
This guide outlines a proposed synthetic pathway, acknowledging the absence of a direct, publicly available protocol. The route is constructed from well-precedented chemical transformations, providing a logical and scientifically grounded approach for research chemists.
Proposed Synthetic Scheme
The proposed synthesis is a four-step sequence starting from (2S,4R)-4-hydroxy-L-proline. The key transformations include:
Protection: Protection of the amine and carboxylic acid functionalities to prevent side reactions.
Oxidation: Conversion of the 4-hydroxyl group to a ketone, setting the stage for fluorination.
Deoxyfluorination: Geminal difluorination of the 4-keto group.
α-Methylation: Stereocontrolled introduction of a methyl group at the C2 position.
Deprotection: Removal of the protecting groups to yield the final target molecule.
Logical Workflow of the Proposed Synthesis
The following diagram illustrates the high-level workflow from the starting material to the final product.
Caption: Overall synthetic workflow from starting material to final product.
Experimental Protocols
PART 1: Synthesis of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate (2)
Rationale: The initial step involves the protection of both the secondary amine and the carboxylic acid of the starting material, (2S,4R)-4-hydroxy-L-proline (1) . The tert-butyloxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[4] The carboxylic acid is converted to a methyl ester, which is stable to the subsequent oxidation and fluorination conditions. This can be achieved in a one-pot procedure.
Allow the mixture to warm to room temperature and then heat at reflux for 4 hours, at which point the solution should become clear.
Cool the reaction mixture back to 0 °C and add triethylamine (TEA) until the pH is approximately 8-9.
Add di-tert-butyl dicarbonate (Boc₂O) (18.3 g, 83.8 mmol) portion-wise to the solution.
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
Remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography (silica gel, 30-50% ethyl acetate in hexanes) to yield compound (2) as a colorless oil.
PART 2: Synthesis of Methyl (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (3)
Rationale: The 4-hydroxyl group of intermediate (2) is oxidized to a ketone. Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for this transformation, minimizing the risk of over-oxidation or side reactions.
Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (100 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL).
Stir vigorously for 30 minutes until the organic layer is clear.
Separate the layers and extract the aqueous layer with DCM (2 x 75 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product (3) is typically of sufficient purity for the next step, but can be further purified by flash chromatography if necessary.
PART 3: Synthesis of Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylate (4)
Rationale: This key step introduces the gem-difluoro moiety. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for converting ketones to gem-difluorides.[5][6] The reaction must be performed under anhydrous conditions to prevent decomposition of the fluorinating agent.
Procedure:
Dissolve the 4-keto intermediate (3) (12.0 g, 49.3 mmol) in anhydrous DCM (200 mL) in a fluorinated polyethylene (FPE) or Teflon flask under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add diethylaminosulfur trifluoride (DAST) (9.8 mL, 74.0 mmol) dropwise via syringe. CAUTION: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor by ¹⁹F NMR or TLC (staining with KMnO₄).
Once the reaction is complete, cool it to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃ (100 mL).
Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the difluorinated product (4) .[7]
PART 4: Synthesis of Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylate (5)
Rationale: This is the most challenging transformation. The introduction of a methyl group at the α-position of the carboxylate requires the formation of an enolate. This process carries a high risk of racemization. To mitigate this, the reaction is performed at a very low temperature (-78 °C) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The pre-formed enolate is then quenched with methyl iodide. The stereochemical outcome at C2 must be carefully verified analytically.
Procedure:
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare LDA solution by adding n-butyllithium (1.6 M in hexanes, 22.0 mL, 35.2 mmol) to a solution of diisopropylamine (5.0 mL, 35.6 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C. Stir for 30 minutes.
Dissolve the difluoro intermediate (4) (8.5 g, 32.0 mmol) in anhydrous THF (50 mL).
Add the solution of compound (4) dropwise to the LDA solution at -78 °C.
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL).
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 100 mL).
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography to isolate the methylated product (5) . The diastereomeric ratio should be assessed at this stage using chiral HPLC or NMR analysis.
PART 5: Synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid Hydrochloride (6)
Rationale: The final step is the simultaneous deprotection of the N-Boc group and saponification of the methyl ester. Heating in concentrated hydrochloric acid is a robust method to achieve both transformations, yielding the final product as a hydrochloride salt, which often aids in purification and handling.[1][8]
Procedure:
Place the protected intermediate (5) (5.0 g, 17.9 mmol) in a round-bottom flask.
Add 6 M hydrochloric acid (HCl) (50 mL).
Heat the mixture at reflux (approx. 100-110 °C) for 6-8 hours.
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Wash the aqueous solution with DCM (2 x 30 mL) to remove any organic impurities.
Concentrate the aqueous layer to dryness under reduced pressure to obtain the crude hydrochloride salt.
The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product (6) as a white solid.
Data Summary and Characterization
Trustworthiness & Self-Validation: Each intermediate and the final product must be rigorously characterized to confirm its identity and purity. Recommended analytical techniques include:
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the structure, including the successful incorporation of fluorine and the methyl group.
Mass Spectrometry (MS): To confirm the molecular weight of the products.
High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, to determine the enantiomeric or diastereomeric excess after the methylation step.
Compound
Step
Starting Material
Reagents
Expected Yield (%)
Molecular Formula
MW ( g/mol )
2
1
(2S,4R)-4-hydroxy-L-proline
H₂SO₄, MeOH, Boc₂O, TEA
80-90
C₁₁H₁₉NO₅
245.27
3
2
Compound 2
Dess-Martin Periodinane
90-95
C₁₁H₁₇NO₅
243.25
4
3
Compound 3
DAST
60-75
C₁₁H₁₇F₂NO₄
265.25
5
4
Compound 4
LDA, CH₃I
40-60
C₁₂H₁₉F₂NO₄
279.28
6
5
Compound 5
6 M HCl
85-95
C₆H₁₀ClF₂NO₂
201.60
Reaction Mechanism: Key Step
The geminal difluorination of the 4-keto group by DAST proceeds through a well-established mechanism involving nucleophilic attack of the ketone oxygen onto the sulfur atom of DAST, followed by elimination and subsequent fluoride attack.
Caption: Simplified mechanism for the conversion of a ketone to a gem-difluoride using DAST.
References
PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Google Patents. (2016).
O'Hagan, D. (2008). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
Hofman, G.-J., et al. (2019). Synthesis and conformational properties of 3,4-difluoro-L-prolines. ACS Publications. [Link]
Hofman, G.-J. (2019). The synthesis of fluorinated proline analogues. University of Southampton ePrints. [Link]
Campos, K., et al. (2024). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]
Coldham, I., et al. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. PubMed. [Link]
Reddy, D. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. [Link]
Van der Veken, P., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Introduction: Engineering Peptide Conformation with Fluorinated Proline Analogs
Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone due to its cyclic side chain that incorporates the backbone amide nitrogen.[1] This restriction influences the formation of secondary structures and governs the cis/trans isomerization of the Xaa-Pro peptide bond, a rate-limiting step in protein folding.[1] The ability to modulate these properties offers a powerful tool for peptide design, drug discovery, and protein engineering.
The introduction of fluorine into amino acids, particularly proline, provides an elegant method for fine-tuning peptide and protein architecture. Fluorine's high electronegativity imparts potent stereoelectronic effects that can profoundly influence the pyrrolidine ring pucker and the cis/trans amide bond equilibrium.[2] Furthermore, the presence of ¹⁹F serves as a sensitive and non-invasive NMR probe for studying peptide conformation and interactions.[2]
This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides incorporating (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid . This non-natural amino acid combines two key structural modifications:
Gem-difluorination at the C4 position: This modification significantly influences the ring's conformational preferences, often favoring a Cγ-exo pucker, which in turn stabilizes the trans conformation of the preceding peptide bond.[2]
Methylation at the C2 position: The α-methyl group introduces steric hindrance that can further restrict bond rotation and potentially enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic cleavage.
The strategic incorporation of this building block can lead to peptides with enhanced structural stability, predictable conformations, and improved pharmacokinetic properties. However, its unique structure—being both a secondary amine and possessing electron-withdrawing fluorine atoms—necessitates optimized protocols for efficient incorporation via SPPS.[3] This document provides a detailed methodology, grounded in established chemical principles, for researchers and drug developers.
Part 1: Pre-Synthesis Strategy and Considerations
A successful synthesis begins with a well-defined strategy. The most robust and widely adopted method for this purpose is the Fluorenylmethyloxycarbonyl (Fmoc) / tert-Butyl (tBu) orthogonal protection strategy.[4][5] This approach relies on a base-labile Nα-Fmoc group, which is removed at each cycle, and acid-labile side-chain protecting groups, which are removed only at the final cleavage step.[5][6]
Resin Selection
The choice of solid support dictates the C-terminal functionality of the final peptide.[7]
For a C-terminal Carboxylic Acid:
2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended. It allows for the loading of the first Fmoc-amino acid without pre-activation and permits cleavage of the final peptide under very mild acidic conditions (e.g., with hexafluoroisopropanol, HFIP), preserving all side-chain protecting groups if a protected fragment is desired.[6][7]
For a C-terminal Amide:
Rink Amide Resin: The standard choice for producing peptide amides. Cleavage with a strong acid cocktail (e.g., TFA-based) simultaneously removes side-chain protecting groups and releases the C-terminally amidated peptide.[7]
Coupling Reagents: Overcoming Inductive and Steric Effects
The electronegativity of the fluorine atoms in (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid can decrease the nucleophilicity of its secondary amine, while the α-methyl group adds steric bulk.[3] This combination can slow down the coupling reaction. Therefore, the selection of a highly efficient activation method is critical.
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[8] They rapidly form activated esters in the presence of a base (like DIPEA), minimizing side reactions and driving the coupling to completion.
Carbodiimides with Additives: The classic combination of a carbodiimide such as DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure (Ethyl cyano(hydroxyimino)acetate) is a cost-effective and highly efficient alternative that suppresses racemization.[9][10]
For this specific amino acid, HATU is recommended as the primary coupling reagent due to its superior performance with sterically hindered and challenging couplings.
Solvent Selection
N,N-Dimethylformamide (DMF) is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve reagents.[5][11] It is crucial to use high-purity, amine-free DMF to prevent premature Fmoc deprotection.[7] In recent years, greener alternatives like N-butylpyrrolidinone or mixtures of anisole/DMSO have been explored to address sustainability concerns.[11][12] This protocol will focus on the standard and widely validated DMF-based system.
Part 2: Detailed Synthesis Protocol
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with a frit for easy filtration.
Diagram: The SPPS Iterative Cycle
Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Resin Preparation and First Amino Acid Loading (2-CTC Example)
Resin Swelling: Add 2-Chlorotrityl chloride resin (approx. 160 mg for a loading of ~0.6 mmol/g) to the synthesis vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes.[7]
Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol, 3 eq.) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.).
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin. Agitate gently for 1-2 hours.
Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under a stream of nitrogen or in vacuo. A small sample can be taken to determine the final loading.
The Iterative Elongation Cycle
For each amino acid, including Fmoc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, perform the following cycle:
Fmoc Deprotection:
Swell the resin in DMF for 15-20 minutes.
Drain the DMF and add a solution of 20% piperidine in DMF.[6][9]
Agitate for 3 minutes, then drain.
Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.
Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Coupling of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid:
Activation: In a separate vial, pre-activate the amino acid. Dissolve Fmoc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (~3 mL). Allow to stand for 2-5 minutes.
Coupling Reaction: Drain the DMF from the deprotected peptide-resin and immediately add the activated amino acid solution.
Agitate at room temperature for 1-2 hours.
Monitoring the Coupling:
The standard Kaiser test will not work for this proline analog.[8] Use the Chloranil Test to check for the presence of a free secondary amine.
Procedure: Take a few beads of resin, wash with DCM, and dry. Add 1-2 drops of acetaldehyde in DMF and 1-2 drops of a saturated solution of p-chloranil in DMF. A blue or green color after 5-10 minutes indicates an incomplete reaction (free amine present). A yellow or faint color indicates completion.
If the reaction is incomplete, drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").[9]
Washing: After a successful coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
Part 3: Final Cleavage, Deprotection, and Purification
Preparation and Cleavage
Final Fmoc Removal: After the last coupling cycle, perform a final Fmoc deprotection as described in section 2.2.
Resin Washing: Thoroughly wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin completely under high vacuum for at least 1 hour.
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's sequence. The standard "Reagent R" is suitable for most peptides.
For cleavage from hyper-acid sensitive resins like 2-CTC
Cleavage Reaction: Add the cleavage cocktail to the dry resin (~5-10 mL per 100 mg of resin). Agitate at room temperature for 2-3 hours.
Diagram: Structure of the Target Amino Acid
Caption: Structure of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Peptide Precipitation and Isolation
Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean centrifuge tube.
Washing: Rinse the resin beads with a small amount of fresh TFA and combine the filtrates.
Precipitation: Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[9]
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator to remove residual ether.
Purification and Analysis
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., LC-MS).
References
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
Verhoork, S. (2019). The Synthesis of Fluorinated Proline Analogues. University of Southampton, Doctoral Thesis. [Link]
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC Website. [Link]
Coxon, D. J., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Request PDF on ResearchGate. [Link]
Goodman, M., et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme Chemistry.
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]
Nagase, T., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. [Link]
Subirós-Funosas, R., et al. (2013). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
Bardsley, K., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(12), 1431-1444. [Link]
Geri, B., et al. (2022). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
Lee, H. J., & Lee, Y. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Gels, 8(10), 620. [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 139(30), 10232-10244. [Link]
Newberry, R. W., & Raines, R. T. (2005). Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Organic Letters, 7(11), 2261-2264. [Link]
Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2974-2993. [Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Introduction and Scientific Context (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic amino acid that belongs to the class of fluorinated proline analogs. Proline's unique cyclic structure imparts si...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a synthetic amino acid that belongs to the class of fluorinated proline analogs. Proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, often playing a critical role in protein folding, stability, and protein-protein interactions.[1][2] The strategic introduction of fluorine atoms onto the proline ring offers a powerful tool to modulate these properties. Fluorination can alter the ring pucker preference, the cis/trans amide bond equilibrium, and metabolic stability.[2]
Furthermore, the ¹⁹F nucleus is an exceptional probe for NMR spectroscopy.[3] With 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, ¹⁹F NMR provides a sensitive and background-free window into the local chemical environment, making fluorinated analogs invaluable for studying molecular interactions, dynamics, and conformation.[4][5][6] This application note establishes a definitive protocol for the complete NMR characterization of the title compound, ensuring structural integrity and providing a reference for future studies.
Molecular Structure and Key Features for NMR Analysis
Understanding the molecule's structure is paramount for interpreting its NMR spectra. The key features of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid are:
Chiral Center (C2): The presence of a stereocenter at the C2 position renders the molecule chiral.
Quaternary C2 Carbon: This carbon is substituted with a methyl group, a carboxylic acid, and is part of the pyrrolidine ring.
Geminal Difluoro Group (C4): The two fluorine atoms at the C4 position are crucial. Due to the chirality at C2, the adjacent protons on C3 and C5, as well as the two fluorine atoms themselves, are diastereotopic. This means they are chemically and magnetically non-equivalent and are expected to have different chemical shifts and exhibit mutual coupling.[7]
Caption: Molecular structure of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid with key atoms numbered.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
The choice of solvent is critical for obtaining high-quality NMR data. It dictates the solubility of the analyte and determines which exchangeable protons (e.g., -NH, -COOH) are observed.
Protocol:
Analyte Preparation: Weigh approximately 5-10 mg of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.[8]
Solvent Selection & Rationale:
For observing all protons: Dissolve the sample in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar molecules like amino acids and its residual solvent peak does not typically obscure analyte signals. It also allows for the observation of exchangeable N-H and O-H protons.
For identifying exchangeable protons: Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O). The acidic proton of the carboxylic acid and the amine proton will exchange with deuterium, causing their signals to disappear from the ¹H spectrum.[9] This is a definitive method for their assignment.
Internal Standard: Add a small amount of Tetramethylsilane (TMS) or a suitable internal standard for chemical shift referencing (¹H: 0 ppm, ¹³C: 0 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene can be used.
Final Step: Transfer the solution to a 5 mm NMR tube. Ensure the sample is homogenous and free of particulate matter.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to the final structural elucidation.
Caption: General workflow for NMR spectroscopic analysis from sample preparation to data interpretation.
Spectrometer Parameters
¹H NMR:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: ~16 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 16-64 scans for good signal-to-noise.
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
¹⁹F NMR:
Pulse Program: Standard single-pulse (zg30). Can be run with or without proton decoupling to observe H-F couplings.
Spectral Width: ~200 ppm (centered based on expected shifts for alkyl fluorides).
Relaxation Delay (d1): 2 seconds.
Number of Scans: 64-128 scans.
Data Interpretation and Expected Results
¹H NMR Spectrum
Carboxylic Acid Proton (-COOH): A very broad singlet, expected far downfield between 10-12 ppm. This signal will disappear upon addition of D₂O.[9]
Amine Proton (-NH-): A broad signal, typically between 3-5 ppm, which will also exchange with D₂O.
C5 Methylene Protons (-CH₂-): These two protons are diastereotopic. They will appear as two separate multiplets, likely in the 3.5-4.0 ppm range. Each will be split by the other (geminal coupling, ²JHH) and by the adjacent C4 fluorine atoms (vicinal coupling, ³JHF).
C3 Methylene Protons (-CH₂-): Also diastereotopic, these protons will appear as two complex multiplets, likely between 2.5-3.5 ppm. Their splitting pattern will be complex due to geminal H-H coupling and vicinal H-F coupling.
C2 Methyl Protons (-CH₃): A sharp singlet, as there are no adjacent protons, expected around 1.5-1.8 ppm.
¹³C NMR Spectrum
Carbonyl Carbon (-COOH): Expected in the 170-180 ppm range, typically a sharp singlet in proton-decoupled spectra.[10]
C2 Carbon: A quaternary carbon, expected around 65-75 ppm.
C4 Carbon: This carbon is directly attached to two fluorine atoms. Its signal will be significantly affected, appearing as a triplet due to the strong one-bond C-F coupling (¹JCF). The chemical shift is expected to be in the 90-110 ppm range.
C5 Carbon: Expected around 50-60 ppm. The signal may appear as a triplet due to two-bond coupling to the C4 fluorine atoms (²JCF).
C3 Carbon: Expected around 35-45 ppm. This signal will also likely be a triplet due to two-bond C-F coupling (²JCF).
Methyl Carbon (-CH₃): Expected in the 20-30 ppm range.
¹⁹F NMR Spectrum
This is the most diagnostic spectrum for this molecule.
Diastereotopic Fluorines: As previously mentioned, the two fluorine atoms at C4 are diastereotopic. They are chemically non-equivalent and will give rise to two distinct signals.
Expected Pattern: They will couple to each other with a large geminal F-F coupling (²JFF). This will result in an AB quartet. Each line of this quartet will be further split into a complex multiplet due to couplings with the four protons on the adjacent C3 and C5 carbons (³JHF). The resulting spectrum will be two complex multiplets, providing a unique fingerprint for the molecule.
Summary of Expected NMR Data
The following table summarizes the anticipated chemical shifts (δ) and key coupling patterns. Note that exact values will depend on the solvent and concentration.
Diastereotopic protons coupled to each other and C4 fluorines.
-CH₂- (C3)
2.5 - 3.5
2 x Multiplet
Diastereotopic protons coupled to each other and C4 fluorines.
-CH₃ (C2)
1.5 - 1.8
Singlet
No adjacent protons for coupling.
¹³C
-COOH
170 - 180
Singlet
Carbonyl carbon chemical shift range.
C4
90 - 110
Triplet (¹JCF)
Carbon bonded to two electronegative F atoms; large one-bond C-F coupling.
C2
65 - 75
Singlet
Quaternary carbon adjacent to nitrogen.
C5
50 - 60
Triplet (²JCF)
Carbon adjacent to CF₂ group; two-bond C-F coupling.
C3
35 - 45
Triplet (²JCF)
Carbon adjacent to CF₂ group; two-bond C-F coupling.
-CH₃
20 - 30
Singlet
Standard alkyl carbon chemical shift.
¹⁹F
F (C4)
-90 to -120
2 x Multiplet (ABq)
Diastereotopic fluorines coupled to each other (²JFF) and adjacent protons (³JHF).
Conclusion
The multi-nuclear NMR approach described provides a robust and self-validating system for the complete structural characterization of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. The ¹H spectrum confirms the proton framework, the ¹³C spectrum verifies the carbon backbone and the presence of the CF₂ group, and the ¹⁹F spectrum provides a unique and highly sensitive fingerprint arising from the diastereotopic nature of the fluorine atoms. Together, these experiments offer an unambiguous confirmation of the compound's identity and purity, which is essential for its application in drug discovery and chemical biology.
References
PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Vimer, S., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. [Link]
Kurauskas, V., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. [Link]
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]
Kurauskas, V., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magn Reson. [Link]
Google Patents. (2016).
Beier, P., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. Synlett. [Link]
Nie, Y., et al. (2023). Fluorine-Labeled N-Boc-l-proline as a Marker for Solid-State NMR Characterization of Biofunctionalizations on Paper Substrates. The Journal of Physical Chemistry C. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary & Analyte Profiling
The quantitative analysis of highly polar, unnatural amino acids presents a significant chromatographic challenge. (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated analogue of 2-methylproline. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating three primary physicochemical hurdles:
Zwitterionic Polarity: As an amino acid, the molecule exists as a highly hydrophilic zwitterion in aqueous solutions, resulting in virtually zero retention on standard C18 reversed-phase columns.
Inductive Fluorine Effects: The gem-difluoro substitution at the C4 position exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of both the carboxylic acid and the secondary pyrrolidine amine compared to native proline, shifting its isoelectric point and necessitating strict mobile phase pH control to prevent peak tailing.
Lack of a Chromophore: The molecule lacks a conjugated π-system or aromatic ring, rendering standard UV-Vis detection ineffective (exhibiting only weak end-absorption <210 nm).
To address these challenges, this guide provides two orthogonal, self-validating methodologies. Method A utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) for direct analysis. Method B provides an alternative utilizing pre-column 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) derivatization followed by Reversed-Phase HPLC (RP-HPLC) with UV detection, specifically targeting the secondary amine[1].
Figure 1: Decision matrix for selecting the appropriate HPLC methodology based on detector availability.
Method A: Direct Analysis via HILIC-CAD (Recommended)
Principle & Causality
Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for retaining underivatized polar amino acids. By utilizing a zwitterionic stationary phase and a highly organic mobile phase, the analyte partitions into a water-enriched layer immobilized on the silica surface[2].
Because the analyte lacks a chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. CAD provides superior sensitivity for low-molecular-weight non-volatile compounds but strictly requires volatile mobile phase additives[3]. We utilize a 50 mM Ammonium Formate buffer adjusted to pH 3.2. This specific pH ensures the carboxylic acid is partially protonated while the amine remains fully protonated, stabilizing the charge state for sharp peak shapes[4].
Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm
Provides simultaneous electrostatic and hydrophilic partitioning for zwitterions.
Mobile Phase A
50 mM Ammonium Formate in Water, pH 3.2
Volatile buffer (CAD compatible); pH 3.2 controls ionization of the fluorinated analyte[4].
Mobile Phase Preparation: Dissolve 3.15 g of Ammonium Formate in 1 L of ultrapure water. Adjust to pH 3.2 using concentrated Formic Acid. Filter through a 0.2 µm PTFE membrane.
Sample Diluent: Prepare a diluent of 75:25 Acetonitrile:Water. Critical: Injecting HILIC samples in highly aqueous diluents will cause severe peak distortion and breakthrough.
Sample Preparation: Dissolve the analyte in the diluent to a target concentration of 0.1 mg/mL.
System Suitability Test (SST):
Inject the 0.1 mg/mL standard 5 consecutive times.
Validation Criteria: The system is validated for use only if the %RSD of the peak area is ≤ 2.0%, the USP Tailing Factor (
Tf
) is between 0.8 and 1.5, and the theoretical plate count (
N
) is ≥ 5000.
If CAD or LC-MS is unavailable, the analyte must be derivatized to introduce a UV-active chromophore. Standard amino acid derivatization utilizes ortho-phthalaldehyde (OPA); however, OPA strictly requires primary amines[1]. Because (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid contains a secondary amine within its pyrrolidine ring, OPA will not react[5].
Instead, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) must be used. The lone pair on the pyrrolidine nitrogen attacks the carbonyl carbon of FMOC-Cl, displacing the chloride ion to form a highly stable, UV-absorbing carbamate linkage. This reaction generates HCl, necessitating a basic borate buffer (pH 10.2) to neutralize the acid and maintain the amine in its reactive, deprotonated state[5]. The resulting derivative is highly hydrophobic and easily retained on a standard C18 column.
Figure 2: Step-by-step chemical workflow for pre-column FMOC derivatization of secondary amines.
Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Derivatized analyte is highly hydrophobic; C18 provides optimal retention.
Mobile Phase A
20 mM Sodium Acetate, pH 5.0
Mildly acidic buffer ensures the carboxylic acid is protonated, improving peak shape.
Mobile Phase B
100% Acetonitrile
Strong solvent for RP-HPLC.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection
UV at 262 nm
Optimal absorption wavelength for the FMOC moiety[5].
(Note: This process can be programmed into the autosampler for automated in-needle derivatization to improve reproducibility[6],[7]).
Reagent Preparation:
Borate Buffer: Dissolve 0.1 M Sodium Tetraborate in water, adjust to pH 10.2 with 0.1 M NaOH[5].
FMOC Reagent: Dissolve 10 mg of FMOC-Cl in 10 mL of anhydrous Acetonitrile (1 mg/mL)[6].
Reaction: In a 1.5 mL autosampler vial, combine 100 µL of the sample (aqueous), 100 µL of Borate Buffer, and 100 µL of FMOC Reagent.
Incubation: Vortex for 10 seconds and allow to react at room temperature for exactly 5 minutes.
Quenching (Optional but recommended): Add 50 µL of 1% adamantanamine to quench excess FMOC-Cl, preventing baseline noise from reagent degradation products.
System Suitability Test (SST):
Inject 10 µL of the derivatized standard 5 times.
Validation Criteria: %RSD of peak area ≤ 2.0%. Ensure baseline resolution (
Rs>2.0
) between the derivatized analyte peak and the FMOC-OH byproduct peak (which typically elutes late in the gradient).
Application Notes and Protocols for the Utilization of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid as a Chiral Building Block
Introduction: The Strategic Advantage of Fluorinated, α-Methylated Proline Analogs in Medicinal Chemistry The pyrrolidine scaffold, a cornerstone in numerous natural products and FDA-approved drugs, offers a unique three...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Fluorinated, α-Methylated Proline Analogs in Medicinal Chemistry
The pyrrolidine scaffold, a cornerstone in numerous natural products and FDA-approved drugs, offers a unique three-dimensional architecture that is highly sought after in modern drug discovery.[1][2] Within this class, proline and its analogs play a pivotal role in defining the structure and function of peptides and peptidomimetics. The strategic introduction of fluorine atoms and an α-methyl group onto the proline ring, as embodied by (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, bestows a unique combination of properties that can be exploited to overcome common challenges in drug development, such as poor metabolic stability and conformational ambiguity.
The gem-difluoro substitution at the C4 position has profound stereoelectronic effects on the pyrrolidine ring pucker, influencing the cis/trans isomerization of the preceding peptide bond and enhancing proteolytic stability. Concurrently, the α-methyl group provides an additional layer of conformational constraint, further rigidifying the peptide backbone and potentially leading to enhanced binding affinity and selectivity for biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid as a chiral building block in the synthesis of novel peptides and small molecules.
Physicochemical and Conformational Properties
The unique substitution pattern of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid results in a distinct set of physicochemical properties that are advantageous for drug design.
Property
Value/Description
Significance in Drug Discovery
Molecular Formula
C₆H₉F₂NO₂
Molecular Weight
165.14 g/mol
Topological Polar Surface Area (TPSA)
49.33 Ų
Influences cell permeability and oral bioavailability.
XLogP3
0.4583
A measure of lipophilicity, impacting solubility and membrane transport.
Stereochemistry
(2S)
Provides a defined three-dimensional orientation for interaction with chiral biological targets.
Key Structural Features
Gem-difluoro group at C4, Methyl group at C2
Induces a specific ring pucker, restricts backbone conformation, and enhances metabolic stability.
Data for the (R)-enantiomer is presented as a close analog.[3]
Synthetic Considerations for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Protocols for Incorporation into Peptide Scaffolds
The primary application of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is its incorporation into peptide chains. Due to the steric hindrance imparted by the α-methyl group, standard peptide coupling protocols may result in low yields and epimerization.[5] Therefore, the use of potent coupling reagents and optimized conditions is crucial. The following protocols are recommended for the efficient coupling of the N-Boc protected form, N-Boc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Protocol 1: Solution-Phase Peptide Coupling
This protocol is suitable for the synthesis of dipeptides or for fragment condensation.
In a round-bottom flask, dissolve N-Boc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.
In a separate flask, dissolve the amino acid ester hydrochloride (1.05 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize.
Add the neutralized amino acid solution to the pre-activated carboxylic acid mixture.
Stir the reaction at room temperature for 6-12 hours, monitoring progress by TLC or LC-MS.
Upon completion, perform a standard aqueous work-up and purify the product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of longer peptides, a solid-phase approach is recommended. A double coupling strategy is advised to ensure complete incorporation of the sterically hindered amino acid.[5]
Solvents: DMF, DCM, Piperidine (for Fmoc-SPPS) or TFA (for Boc-SPPS)
Capping solution (e.g., acetic anhydride/DIPEA in DMF)
SPPS Workflow:
Caption: Recommended double-coupling workflow for SPPS.
Detailed SPPS Procedure (Double Coupling):
Deprotection: Swell the resin in DMF. Perform N-terminal deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF for Fmoc deprotection).
Washes: Wash the resin thoroughly with DMF and DCM.
First Coupling:
Pre-activate a solution of N-Boc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 5-10 minutes.
Add the activated amino acid solution to the resin and shake for 1-2 hours.
Washes: Wash the resin with DMF.
Second Coupling: Repeat the coupling step with a fresh solution of activated amino acid.
Washes: Wash the resin thoroughly with DMF and DCM.
Capping (Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution for 30 minutes.
Proceed with the synthesis of the remaining peptide sequence.
Applications in Drug Discovery: Case Studies and Potential
While specific examples of marketed drugs containing the (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid moiety are not yet prevalent in the public domain, the strategic use of fluorinated and methylated proline analogs in drug discovery is well-established.
For instance, the introduction of a 4,4-difluoropiperidine scaffold, a close structural relative, has led to the development of potent and selective dopamine D4 receptor antagonists.[6][7] These studies highlight the favorable impact of gem-difluorination on binding affinity and selectivity.
Furthermore, proline-rich peptides are known to exhibit a range of biological activities, including antimicrobial and DPP-IV inhibitory effects. The incorporation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid into such peptides could lead to analogs with enhanced potency and improved pharmacokinetic profiles. The constrained nature of this building block makes it particularly attractive for the design of peptidomimetics that target protein-protein interactions.
Conclusion
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a highly valuable chiral building block for medicinal chemistry and drug discovery. Its unique combination of a gem-difluoro group and an α-methyl substituent provides a powerful tool for modulating the conformational properties and metabolic stability of peptides and small molecules. The protocols outlined in this application note offer a robust framework for the successful incorporation of this building block into novel molecular entities. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such uniquely functionalized amino acid analogs will undoubtedly play a crucial role in the development of the next generation of medicines.
References
BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(30), 5966-5973. [Link]
Caporale, A., O'Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry. [Link]
Geraghty, P. F., & Smith, P. W. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. [Link]
ACS Publications. (2024, November 12). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 50(6), 1342–1350. [Link]
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Johns, D. M., et al. (2023). Bioactive properties of proline-rich peptides derived from dairy milk and colostrum. Journal of Dairy Science, 106(10), 6756-6770. [Link]
Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
PubChem. (n.d.). (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Retrieved from [Link]
Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
Di Micco, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6299. [Link]
Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
Application Notes & Protocols: Amide Coupling Reactions for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a highly valuable, non-natural amino acid analog used in medicinal chemistry and drug development. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Privileged Scaffold in Modern Drug Discovery
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a highly valuable, non-natural amino acid analog used in medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and binding affinity.[1][] Specifically, the gem-difluoro substitution at the C4 position of the proline ring introduces a potent conformational constraint and modulates the pKa of the ring nitrogen.
However, the structural features that make this molecule attractive also present a significant synthetic challenge. The carboxylic acid is attached to a quaternary carbon center (an α,α-disubstituted amino acid), which imposes severe steric hindrance around the reaction center.[3][4] This steric bulk dramatically reduces the reactivity of the carboxyl group, making standard amide coupling conditions inefficient and often leading to low yields or reaction failure.
These application notes provide a detailed guide for researchers to navigate the challenges associated with the amide coupling of this sterically hindered building block. We will explore the underlying chemical principles, compare robust coupling methodologies, and provide detailed, field-proven protocols to ensure successful and reproducible synthesis.
The primary obstacle in forming an amide bond with (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is the steric congestion around the electrophilic carbonyl carbon. Both the pyrrolidine ring and the α-methyl group shield the carboxylate from the incoming nucleophilic amine. This necessitates the use of highly efficient coupling reagents that can rapidly generate a very reactive acylating species to overcome the high activation energy barrier.[4][5]
Furthermore, while direct epimerization at the C2 position via α-proton abstraction is impossible due to the quaternary nature of the carbon, care must be taken if the pyrrolidine nitrogen is protected with a carbamate (like Boc or Fmoc). In such cases, base-mediated formation of an oxazolone intermediate can lead to racemization, although this pathway is generally less favored for α,α-disubstituted amino acids.[6][7] The choice of coupling reagent and base is therefore critical to ensure both high conversion and stereochemical integrity.
Caption: Core components of the amide coupling reaction.
Recommended Coupling Protocols
Based on extensive literature precedent for sterically hindered amino acids, we recommend two primary protocols. The choice depends on the reactivity of the amine coupling partner and the scale of the reaction. For particularly challenging substrates, a third, more specialized protocol is also provided.
Protocol 1: Uronium/Aminium Salt Coupling (HATU-Mediated)
This is the most robust and generally recommended method for hindered couplings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient due to the formation of a reactive OAt-active ester, which accelerates the coupling and suppresses side reactions.[8] COMU is a modern, safer alternative to HATU with comparable efficiency.[9]
Caption: Activation mechanism using HATU coupling reagent.
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Inert gas (Nitrogen or Argon)
Step-by-Step Protocol:
Preparation: To a clean, dry, round-bottom flask under an inert atmosphere, add (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (1.0 eq).
Dissolution: Add anhydrous DMF to dissolve the acid completely (concentration typically 0.1-0.2 M).
Reagent Addition: Add HATU (1.1-1.2 eq) to the solution, followed by the amine coupling partner (1.0-1.1 eq).
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.
Base Addition: Slowly add DIPEA (2.5-3.0 eq) to the cooled mixture. The order of addition is important; the base should be added last to initiate the reaction.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The extended reaction time is often necessary for hindered substrates.[10]
Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the consumption of the limiting reagent (typically the acid or amine) and the appearance of the product mass.
Work-up:
Dilute the reaction mixture with ethyl acetate or DCM.
Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with saturated aqueous NaCl (brine).
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Carbodiimide Coupling (EDC/OxymaPure)
This classic method uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates work-up as the urea byproduct is water-soluble.[11][12] The use of additives is essential to accelerate the reaction and prevent side reactions. OxymaPure (Ethyl cyanohydroxyiminoacetate) is a highly recommended, non-explosive alternative to HOBt or HOAt.[9]
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
Anhydrous DMF or DCM
Step-by-Step Protocol:
Preparation: In a flask under an inert atmosphere, dissolve the (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (1.0 eq), the amine partner (1.0-1.2 eq), and OxymaPure (1.2 eq) in anhydrous DMF.
Reagent Addition: Add EDC·HCl (1.2-1.5 eq) to the mixture.
Base Addition: If the amine is used as a hydrochloride salt, or if significant acid is present, add DIPEA or NMM (1.5-2.0 eq).
Reaction: Stir the reaction mixture at room temperature for 12-48 hours. Carbodiimide reactions with hindered substrates are typically slower than those with uronium salts.
Monitoring & Work-up: Follow the same monitoring, work-up, and purification procedures as described in Protocol 1. The aqueous washes are particularly effective at removing the EDC-derived urea byproduct.
Summary of Recommended Conditions
The following table provides a quick reference for comparing the two primary protocols.
Parameter
Protocol 1: HATU/DIPEA
Protocol 2: EDC/OxymaPure
Coupling Reagent
HATU (1.1-1.2 eq)
EDC·HCl (1.2-1.5 eq)
Additive
None (HOAt is part of HATU)
OxymaPure (1.2 eq)
Base
DIPEA or Collidine (2.5-3.0 eq)
DIPEA or NMM (1.5-2.0 eq)
Solvent
Anhydrous DMF, DCM
Anhydrous DMF, DCM
Temperature
0 °C to Room Temperature
Room Temperature
Typical Time
4-24 hours
12-48 hours
Pros
High efficiency, rapid activation, suitable for very hindered systems.
Slower reaction rates, may be less effective for the most challenging substrates.
Experimental Workflow: A Visual Guide
The following diagram outlines the typical laboratory workflow for a solution-phase amide coupling reaction.
Caption: Standard workflow for solution-phase amide coupling.
Troubleshooting and Advanced Considerations
Low Conversion: If the reaction stalls, consider adding another portion of the coupling reagent and base (0.3-0.5 eq). For extremely difficult couplings, switching to an in situ acyl fluoride generation method using reagents like PyFluorF or XtalFluor-E at elevated temperatures may be necessary.[5]
Side Reactions: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester intermediate. Using highly pure reagents is critical.
Difficult Amines: For electron-poor or very hindered amines, higher temperatures (40-60 °C) and longer reaction times may be required. In these cases, HATU or COMU are strongly preferred over carbodiimide-based methods.
References
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com. [Link]
Kouza, M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Omega. [Link]
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]
Mellor, S. L., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]
Jadhav, P. D., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals. [Link]
Muth, E., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. [Link]
Nishikubo, R., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]
Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage.com. [Link]
Franzini, R. M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm. [Link]
Ugga, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]
Application Notes & Protocols: Strategic Incorporation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid for Advanced Peptidomimetic Development
Abstract: The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational con...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational control.[1][2][3] The incorporation of non-natural amino acids is a key strategy in this endeavor.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, a unique fluorinated and sterically constrained proline analog, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore the scientific rationale behind its use, detailing how its distinct structural features can be leveraged to enhance proteolytic resistance and enforce specific secondary structures. This document is intended for researchers, chemists, and drug development professionals seeking to employ advanced building blocks for the next generation of peptide-based therapeutics.
The Building Block: Rationale and Strategic Advantages
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a proline derivative engineered with two key modifications: a gem-difluoro group at the C4 position and a methyl group at the C2 (α) position. These substitutions are not arbitrary; they are designed to impart specific, advantageous properties to the resulting peptide.
Gem-Difluorination at C4: The two fluorine atoms at the 4-position exert a powerful influence on the pyrrolidine ring's conformation (pucker). Unlike monofluorination, which can bias the ring towards either a Cγ-endo or Cγ-exo pucker, gem-difluorination tends to neutralize this bias, resulting in a conformational preference closer to that of natural proline but with significant electronic consequences.[6][7] The strong electron-withdrawing nature of fluorine can also modulate the properties of adjacent peptide bonds and increase the metabolic stability of the peptide by shielding it from enzymatic degradation.[8][9][10][11]
α-Methylation at C2: The presence of a methyl group on the α-carbon introduces significant steric hindrance. This has two major implications:
Conformational Rigidity: It severely restricts the accessible conformational space around the peptide backbone, forcing it to adopt more rigid structures, such as helices or β-turns.[12] This pre-organization can lead to enhanced binding affinity for biological targets.
Synthetic Challenge: This steric bulk makes the formation of the peptide bond more difficult, requiring specialized coupling strategies during synthesis.[12]
The combination of these features makes this amino acid a powerful tool for creating peptidomimetics with enhanced stability and well-defined three-dimensional structures.
Pre-Synthesis Preparation: Fmoc Protection
For use in the most common Solid-Phase Peptide Synthesis (SPPS) workflows, the α-amino group of the building block must be temporarily protected.[13] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for this, as it is stable to the acidic conditions used for final cleavage but is easily removed by a mild base like piperidine.[14][15]
Caption: Workflow for Fmoc protection of the title amino acid.
Protocol 2.1: Fmoc Protection of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid
Dissolution: Dissolve (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution mixed with 1,4-dioxane (1:1 v/v).
Addition of Fmoc Reagent: To the stirring solution, add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) portion-wise over 30 minutes.
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl. The product will precipitate.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Fmoc-protected amino acid.
Purification: Purify the product by flash column chromatography on silica gel to obtain the final, pure compound.
Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this sterically hindered amino acid into a growing peptide chain is the most critical step and requires optimized conditions. The following protocol utilizes the standard Fmoc/tBu strategy.[5][15]
Caption: A single cycle for incorporating the hindered amino acid in SPPS.
Protocol 3.1: SPPS Coupling of Fmoc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid
This protocol assumes the synthesis is proceeding on a solid support (e.g., Rink Amide resin) and that the N-terminal Fmoc group of the growing peptide chain has just been removed.
Resin Preparation: After standard Fmoc deprotection (e.g., 20% piperidine in DMF) and thorough washing with DMF, the peptide-resin is ready for coupling.[13][16]
Amino Acid Activation (The Critical Step):
Rationale: Due to the α-methyl group, standard carbodiimide coupling agents (like DIC) are often inefficient. A more potent uronium salt-based activator, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is strongly recommended to ensure high coupling efficiency and minimize deletion sequences.[17][18][19] HATU, in the presence of a base, converts the carboxylic acid to a highly reactive OAt-ester.[17]
In a separate vessel, dissolve Fmoc-(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (3.0 eq relative to resin loading), HATU (2.9 eq), in DMF.
Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.
Coupling Reaction: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
Agitation: Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is advised for this hindered residue.
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel, wash the resin with DMF, and repeat steps 2-4 for a second coupling.
Washing: Once the coupling is complete (Kaiser test is negative), drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection cycle.
Final Cleavage: After the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail, such as Reagent K or a mixture of TFA/TIS/water (95:2.5:2.5).[20]
Caption: Mechanism of HATU-mediated activation and coupling.
Post-Synthesis Analysis: Confirming Success
After cleavage and purification (typically by reverse-phase HPLC), it is essential to confirm the identity and purity of the final peptidomimetic.
Mass Spectrometry (LC-MS/MALDI-TOF): This is the primary method to confirm that the amino acid was successfully incorporated by verifying that the molecular weight of the synthesized peptide matches the theoretical mass.
Nuclear Magnetic Resonance (NMR):
¹H NMR: Can help confirm the overall structure and purity.
¹⁹F NMR: This is a particularly powerful tool for peptides containing fluorinated residues. The fluorine chemical shifts are highly sensitive to the local chemical environment, providing a unique probe to study peptide folding, conformational states (e.g., cis/trans isomerization of the prolyl bond), and interactions with target proteins.[21][22][23] The presence of two diastereotopic fluorine atoms can provide rich information on the ring pucker and dynamics.[23]
Application Data: Expected Impact on Peptide Properties
The strategic incorporation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (here abbreviated as DfmP) is expected to significantly alter the biophysical properties of a peptide. The following table presents a comparative summary of hypothetical, yet expected, data for a model 10-mer peptide versus its DfmP-containing analog.
Property
Native Peptide (e.g., with Proline)
DfmP-Containing Peptide
Rationale for Change
Molecular Weight
X
X + 95.05 Da
Mass increase from substituting Pro (C₅H₉NO₂) with DfmP (C₆H₉F₂NO₂).
Proteolytic Stability
t½ = ~15 min
t½ > 240 min
The difluoro and α-methyl groups sterically and electronically shield the adjacent peptide bonds from protease recognition and cleavage.[11][24]
Helical Content (CD)
15%
45%
The restricted conformation imposed by the α-methyl group forces the peptide backbone into a more defined secondary structure.[12]
Binding Affinity (Kᵢ)
500 nM
95 nM
Pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding, potentially increasing affinity.
¹⁹F NMR Signal
N/A
Two distinct signals observed
The diastereotopic fluorine atoms provide a sensitive probe for conformational analysis.[23]
Troubleshooting Common Issues
Problem: Incomplete coupling (positive Kaiser test after 4 hours).
Cause: Insufficient activation or reaction time for the highly hindered amino acid.
Solution 1: Perform a second coupling (double coupling) as described in the protocol.
Solution 2: Increase the coupling temperature to 40-50°C to provide more energy to overcome the activation barrier.
Solution 3: Consider using an even more potent coupling reagent like COMU, which is known for its high efficiency with sterically hindered amino acids.[17][18]
Problem: Racemization during activation.
Cause: Over-activation or prolonged exposure to base.
Solution: Minimize the pre-activation time before adding the mixture to the resin. Ensure the correct stoichiometry of reagents, as excess base can increase the risk of epimerization.
References
PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. PubChem. Available from: [Link].
Zhang, C., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available from: [Link].
Vyas, V. K., et al. (2014). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available from: [Link].
Jäckel, C., et al. (2007). How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. PubMed. Available from: [Link].
Al-Obeidi, F., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Available from: [Link].
Horne, W. S., & Raines, R. T. (2006). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available from: [Link].
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC. Available from: [Link].
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available from: [Link].
O'Hagan, D. (2016). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link].
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Available from: [Link].
Rubini, M., et al. (2018). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ACS Publications. Available from: [Link].
Kallow, W., et al. (2018). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC. Available from: [Link].
Marsh, E. N. G. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Open Research Repository. Available from: [Link].
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society - ACS Publications. Available from: [Link].
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available from: [Link].
van der Velden, J. L. J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications (RSC Publishing). Available from: [Link].
Marsh, E. N. G. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available from: [Link].
ResearchGate. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. ResearchGate. Available from: [Link].
AAPPTEC. Coupling Reagents. AAPPTEC - Peptides. Available from: [Link].
Ahmadi, M., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. Available from: [Link].
ResearchGate. Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF. ResearchGate. Available from: [Link].
Reddy, P. V. G., & Kumar, P. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. Available from: [Link].
Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link].
Garcia, I., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available from: [Link].
University of Southampton. Investigation of fluorinated prolines by NMR spectroscopy. University of Southampton. Available from: [Link].
Huhmann, S., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry - ACS Publications. Available from: [Link].
AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Available from: [Link].
Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link].
Salwiczek, M., et al. (2012). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications. Available from: [Link].
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews. Available from: [Link].
Semantic Scholar. 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. Available from: [Link].
Wikipedia. Peptidomimetic. Wikipedia. Available from: [Link].
ResearchGate. Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available from: [Link].
improving enantiomeric excess in (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the enantiomeric excess (e.e.) of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this challenging asymmetric synthesis.
Introduction: The Challenge of Synthesizing Fluorinated Quaternary Amino Acids
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a valuable building block in medicinal chemistry. The presence of the gem-difluoro group can significantly enhance metabolic stability and modulate the physicochemical properties of parent molecules, while the chiral quaternary center imparts rigid conformational constraints. However, the stereoselective synthesis of such compounds is non-trivial, often leading to challenges in achieving high enantiomeric excess. This guide will address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low enantiomeric excess (e.e.) in my synthesis. What are the most common initial checks I should perform?
A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the fundamentals of your experimental setup[1]:
Purity of Starting Materials: Confirm the purity and identity of all starting materials, reagents, and the chiral catalyst. Impurities can often interfere with the catalytic cycle.
Anhydrous Conditions: Ensure that your solvent is of an appropriate grade and is anhydrous. Many catalysts used in asymmetric synthesis are sensitive to water, which can deactivate them or alter their selectivity.
Reaction Temperature: Double-check the reaction temperature. Even minor fluctuations can significantly impact enantioselectivity. Generally, lower temperatures favor higher e.e.[1].
Accurate Measurements: Re-verify all measurements and concentrations to eliminate the possibility of simple experimental errors.
Q2: My asymmetric reaction has stalled or shows low conversion. What are the likely causes?
A2: Low or no conversion can often be attributed to catalyst deactivation or issues with the reagents[2]:
Catalyst Deactivation: The chiral catalyst may have degraded due to exposure to air, moisture, or impurities in the reaction mixture.
Reagent Quality: The purity of your substrates and reagents is critical. Ensure they are free from contaminants that could act as catalyst poisons.
Incorrect Temperature: The reaction may require a specific temperature to overcome the activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate.
Q3: How can I improve the enantioselectivity of the key stereochemistry-determining step?
A3: Optimizing the reaction conditions of the asymmetric step is key to improving enantiomeric excess. Consider the following:
Solvent Screening: The choice of solvent can have a profound impact on the transition state of the reaction. It is advisable to screen a range of solvents with varying polarities[1].
Temperature Optimization: As a general rule, lowering the reaction temperature often increases enantioselectivity. A temperature screening study is recommended[1].
Catalyst Loading: Ensure that you are using an adequate amount of the chiral catalyst. A low catalyst loading can lead to a competing non-catalyzed background reaction, which is racemic[2].
Q4: What are the best methods for determining the enantiomeric excess of the final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. You may need to derivatize your product to achieve good separation on a chiral column[3][4]. Another technique that can be employed is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause
Recommended Action
Low Enantiomeric Excess (<80% e.e.)
Racemic background reaction is competing with the desired asymmetric reaction.
Lower the reaction temperature. Increase the catalyst loading. Screen for a more selective catalyst or ligand.
Suboptimal solvent choice.
Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane).
Catalyst degradation.
Ensure anhydrous and inert reaction conditions. Use freshly prepared or properly stored catalyst.
Inconsistent Enantiomeric Excess Between Batches
Variability in the quality of reagents or solvent.
Use reagents and solvents from the same lot number for a series of experiments. Ensure consistent water content in solvents.
Inconsistent reaction temperature.
Use a cryostat for accurate temperature control.
Formation of Diastereomeric Impurities
If a chiral auxiliary is used, the separation of diastereomers may be incomplete.
Optimize the crystallization or chromatography conditions for separating the diastereomers.
Low Overall Yield
Catalyst deactivation.
Check for impurities in starting materials that could poison the catalyst. Ensure strict inert atmosphere conditions.
Side reactions.
Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust reaction conditions accordingly.
Experimental Protocols
Proposed Asymmetric Synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
This proposed synthesis is a multi-step process that relies on the asymmetric alkylation of a proline-derived Schiff base, a strategy that has proven effective for the synthesis of α-substituted amino acids.
Caption: Proposed synthetic workflow.
Step 1: Preparation of the Chiral Ni(II) Complex
The synthesis begins with the formation of a chiral Ni(II) complex from a suitable proline derivative and a chiral ligand. This complex serves as a template to control the stereochemistry of the subsequent alkylation steps.
Step 2: Asymmetric Alkylation for Fluorine Introduction
The chiral Ni(II) complex is then alkylated with a suitable difluoroalkylating agent. The stereochemical outcome of this reaction is directed by the chiral ligand.
Step 3: Methylation
Following the introduction of the difluoroethyl group, the intermediate is methylated at the α-position.
Step 4: Hydrolysis
The final step involves the acidic hydrolysis of the Ni(II) complex to release the desired (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Chiral HPLC Method for Enantiomeric Excess Determination
The enantiomeric excess of the final product can be determined by chiral HPLC after derivatization.
Caption: Workflow for e.e. determination.
Protocol:
Derivatization: React a small sample of the crude product with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers[5].
HPLC Analysis: Inject the derivatized sample onto a chiral HPLC column (e.g., Chiralcel OD-H).
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol.
Detection: Monitor the elution of the diastereomers using a UV detector.
Quantification: Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess.
If the enantiomeric excess of the synthesized product is not satisfactory, a chiral resolution can be performed.
Principle:
This technique involves reacting the racemic or enantioenriched product with a chiral resolving agent to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
General Procedure:
Dissolve the (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid in a suitable solvent.
Add a solution of a chiral base (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.
Separate the crystals by filtration.
Liberate the desired enantiomer from the salt by treatment with acid.
Conclusion
Achieving high enantiomeric excess in the synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid requires careful attention to detail and systematic optimization of reaction conditions. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can improve the stereochemical outcome of their synthesis and obtain this valuable building block in high enantiopuric form.
References
(2S,4R)-4-Fluoropyrrolidinium-2-carboxylate - ResearchGate. Available at: [Link]
Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.
Asymmetric synthesis of proline derivatives - ResearchGate. Available at: [Link]
The Synthesis of Fluorinated Proline Analogues - University of Southampton. Available at: [Link]
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC. Available at: [Link]
Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine - Universidad de La Rioja. Available at: [Link]
Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.; pp 235-296.
(2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | PubChem. Available at: [Link]
Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry - American Laboratory. Available at: [Link]
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available at: [Link]
Fluorine NMR study of proline-rich sequences using fluoroprolines. Available at: [Link]
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. Available at: [Link]
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Available at: [Link]
Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - MDPI. Available at: [Link]
Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents.
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]
Asymmetric Synthesis of 4,4-(Difluoro)glutamic Acid via Chiral Ni(II)-Complexes of Dehydroalanine Schiff Bases. Effect of the Chiral Ligands Structure on the Stereochemical Outcome - PubMed. Available at: [Link]
Technical Support Center: Optimizing Purification Yield for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Welcome to the technical support center for the purification of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help optimize the yield and purity of this critical fluorinated proline analog. The unique physicochemical properties imparted by the gem-difluoro group can present challenges in purification, and this guide aims to provide rational, experience-driven solutions.
Section 1: Understanding the Molecule and its Purification Challenges
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a proline analog whose conformational properties are of significant interest in medicinal chemistry.[1] The introduction of fluorine atoms can enhance metabolic stability and influence the molecule's three-dimensional structure.[1][2] However, these same fluorine atoms introduce purification challenges.
The high electronegativity of fluorine can alter the pKa of the carboxylic acid and the pyrrolidine nitrogen, affecting its behavior in ion-exchange chromatography and its solubility in various solvents.[3] Furthermore, the presence of the gem-difluoro group can introduce strong intermolecular interactions that may complicate standard purification techniques like crystallization.[3]
Question 1: What are the primary methods for purifying (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid?
The most effective purification strategies for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid typically involve a multi-step approach combining chromatography and crystallization.
Chromatographic Methods:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the target compound from non-fluorinated or partially fluorinated impurities.[3]
Ion-Exchange Chromatography: This method can be effective due to the zwitterionic nature of the amino acid, but the altered pKa due to the fluorine atoms must be considered when selecting the buffer system.[3]
Solid-Phase Extraction (SPE): Useful for initial cleanup and removal of major impurities before a final, high-resolution purification step.[3]
Crystallization: This is often the final step to obtain a highly pure, crystalline solid. The choice of solvent system is critical and often requires empirical screening.[3][4]
Question 2: What are the common impurities I should expect during the synthesis and purification of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid?
Common impurities can include:
Starting materials and reagents: Unreacted precursors from the synthesis.
Partially fluorinated byproducts: Compounds with only one fluorine atom or other structural isomers.
Diastereomers: If the synthesis is not completely stereoselective, the (2R) enantiomer or other diastereomers may be present.
Solvent adducts: Residual solvents from the reaction or previous purification steps.
Section 2: Troubleshooting Crystallization for Optimal Yield
Crystallization is a powerful technique for obtaining high-purity (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, but the unique solubility properties of fluorinated compounds can make it challenging.[3]
Crystallization Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
No crystal formation
The solution is not supersaturated.
Slowly evaporate the solvent to increase the concentration. Try cooling the solution to a lower temperature.
The compound is too soluble in the chosen solvent.
Introduce an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then add a few drops of the good solvent to redissolve and allow for slow cooling.[4]
Oiling out
The degree of supersaturation is too high.
Use a more dilute solution. Cool the solution more slowly.
Presence of impurities inhibiting crystal lattice formation.
Subject the material to a preliminary purification step like flash chromatography or SPE.
Poor crystal quality (small needles, powder)
Rapid nucleation and crystal growth.
Slow down the cooling rate. Consider using a solvent system that promotes slower crystal growth.
This method is particularly useful when a single solvent does not provide the desired solubility profile.[4]
Solvent Selection: Identify a "good" solvent that dissolves the compound at elevated temperatures and a "poor" (anti-solvent) in which the compound is sparingly soluble. The two solvents must be miscible. Common solvent pairs for polar fluorinated molecules include ethanol/water, ethyl acetate/hexane, and acetone/water.[4]
Dissolution: In an Erlenmeyer flask, dissolve the crude (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid in a minimal amount of the hot "good" solvent.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until the solution just begins to turn cloudy.
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any adhering impurities.
Chromatographic methods are indispensable for separating complex mixtures and isolating the desired product with high purity.
HPLC Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Poor Peak Shape (Tailing)
Secondary interactions with the stationary phase.
Use a highly end-capped column. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[3]
Column overload.
Reduce the sample concentration or injection volume.[3]
Co-elution with Impurities
Insufficient resolution.
Optimize the mobile phase composition (e.g., gradient steepness, organic modifier). Try a different stationary phase (e.g., a fluorinated phase).[3]
Low Recovery
Irreversible adsorption to the column.
Use a different stationary phase or modify the mobile phase to reduce strong interactions.
Workflow for Chiral Purification
If chiral purity is a concern, chiral HPLC or derivatization followed by chromatography on an achiral phase are common strategies.[5][6]
Caption: Decision workflow for chiral purification of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Section 4: Advanced Troubleshooting and Final Product Characterization
Question 3: My purified product is a persistent oil. What are my options?
If recrystallization fails and the product remains an oil, consider the following:
Trituration: Vigorously stir the oil with a solvent in which it is insoluble (an anti-solvent). This can sometimes induce crystallization.
Seed Crystals: If you have a small amount of crystalline material, add a seed crystal to the oil to initiate crystallization.
Purification of a Derivative: If the free amino acid is difficult to crystallize, consider forming a salt (e.g., hydrochloride) or a protected derivative (e.g., Boc-protected) which may have better crystallization properties. The protecting group can be removed after purification.[7][8]
Question 4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for comprehensive characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity and, with a chiral column, enantiomeric excess.
Melting Point: A sharp melting point is indicative of high purity.
By systematically addressing these common purification challenges, researchers can significantly improve the yield and purity of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, a valuable building block in drug discovery and development.
References
Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds - Benchchem.
US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents.
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | The Journal of Organic Chemistry - ACS Publications.
A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds.
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC - NIH.
How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)? - FAQ - Guidechem.
overcoming steric hindrance with (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Welcome to the technical support center for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful organocatalyst to tackle challenging chemical transformations, particularly those involving significant steric congestion. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and how do they contribute to its function?
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a proline analogue engineered for enhanced catalytic performance. Its efficacy stems from a unique combination of structural modifications:
4,4-Difluoro Substitution: The gem-difluoro group at the C4 position exerts a powerful stereoelectronic effect. By withdrawing electron density, it lowers the pKa of the pyrrolidine nitrogen, which can influence the reactivity of the key enamine intermediate. Furthermore, the fluorine atoms conformationally lock the pyrrolidine ring, pre-organizing the catalyst for a more defined transition state. This rigidification is crucial for high stereocontrol.
2-Methyl Group: The quaternary center at the C2 position (α-methyl group) introduces significant steric bulk directly adjacent to the carboxylic acid. This feature is instrumental in creating a well-defined chiral pocket that effectively shields one face of the enamine intermediate, thereby directing the approach of the electrophile and overcoming steric hindrance from the substrates.
Q2: What is the primary mechanism by which this catalyst overcomes steric hindrance in, for example, an asymmetric aldol reaction?
The catalyst operates through an enamine-based catalytic cycle, similar to proline. However, its enhanced ability to handle sterically demanding substrates is attributed to the specific geometry of the transition state it forms.
Enamine Formation: The catalyst first reacts with a ketone to form a chiral enamine intermediate.
Transition State Assembly: The carboxylic acid group of the catalyst then acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding.
Steric Shielding: The crucial step involves the α-methyl group, which extends over one face of the enamine. This creates a highly congested concave surface, effectively blocking the electrophile from approaching that side. Consequently, the electrophile is forced to approach from the less hindered face, dictating the stereochemical outcome of the C-C bond formation. The conformational rigidity imposed by the C4-difluoro group ensures this shielding effect is maintained throughout the reaction.
Below is a conceptual workflow illustrating this catalytic cycle.
Caption: Catalytic cycle for an asymmetric aldol reaction.
Troubleshooting Guide
This section addresses common issues encountered when using (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Problem 1: Low or incomplete reaction conversion, especially with bulky ketones.
Q: My reaction has stalled with significant starting material remaining. I am using a sterically hindered ketone. What are the likely causes and how can I fix this?
A: This is a common issue stemming from the reduced nucleophilicity of enamines derived from bulky ketones.
Potential Cause 1: Insufficient Catalyst Loading. For challenging substrates, the standard 10-20 mol% catalyst loading may be insufficient to drive the reaction to completion in a reasonable timeframe.
Solution: Increase the catalyst loading incrementally to 30 mol% or even 40 mol%. While this increases cost, it can significantly improve conversion rates for difficult transformations.
Potential Cause 2: Inappropriate Solvent. The choice of solvent is critical for enamine formation and solubility of all reaction components.
Solution: Screen a panel of solvents. While polar aprotic solvents like DMSO or DMF are common starting points, chlorinated solvents such as dichloromethane (DCM) or chloroform can sometimes offer a better balance of solubility and reactivity. For highly nonpolar substrates, toluene might be an option, although reaction rates may be slower.
Potential Cause 3: Water Scavenging. The initial enamine formation step releases one equivalent of water. This water can hydrolyze the enamine intermediate, shutting down the catalytic cycle.
Solution: Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water as it is formed. Ensure the sieves are properly activated before use.
Problem 2: Poor stereoselectivity (low enantiomeric or diastereomeric excess).
Q: I am observing the desired product, but the enantiomeric excess (e.e.) is much lower than reported in the literature. Why might this be happening?
A: Suboptimal stereoselectivity often points to issues with the transition state assembly or competing reaction pathways.
Potential Cause 1: Reaction Temperature is Too High. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, eroding selectivity.
Solution: Lower the reaction temperature. Perform a temperature screen, starting from room temperature and decreasing to 0 °C, -20 °C, or even lower. While this will slow the reaction rate, it often dramatically improves stereoselectivity.
Potential Cause 2: Presence of Protic Impurities. Impurities like water or alcohols can interfere with the crucial hydrogen-bonding network that organizes the transition state.
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and ensure your starting materials are anhydrous.
Potential Cause 3: Competing Background Reaction. A non-catalyzed or achiral background reaction may be occurring, producing a racemic version of the product.
Solution: Run a control reaction without the catalyst to quantify the rate of the background reaction. If it is significant, lowering the reaction temperature is the most effective way to suppress this competing pathway.
Problem 3: Difficulty with product purification from the catalyst.
Q: My product is difficult to separate from the catalyst during workup and chromatography. How can I improve the purification process?
A: The catalyst is an amino acid and has both acidic and basic functional groups, which can complicate purification.
Solution 1: Acid/Base Extraction. After the reaction is complete, perform a liquid-liquid extraction. The catalyst is amphoteric and its solubility can be manipulated with pH.
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the catalyst, causing it to move into the aqueous layer.
Separate the layers. The organic layer should now contain your desired product, free of the catalyst.
Proceed with standard workup (e.g., washing with brine, drying over Na₂SO₄) before concentration and chromatography.
Solution 2: Solid-Phase Scavenging. If extraction is problematic (e.g., due to emulsions), consider using a scavenger resin.
An acidic ion-exchange resin (e.g., Dowex 50WX8) can be added to the crude reaction mixture (dissolved in a suitable solvent) to bind the basic pyrrolidine catalyst. The resin can then be filtered off, leaving the product in solution.
This protocol provides a reliable starting point for the asymmetric aldol reaction between a sterically hindered ketone (e.g., 3-pentanone) and an aldehyde.
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (35.4 mg, 0.2 mmol, 20 mol%).
Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the stereoselectivity (d.r. and e.e.) by chiral HPLC or SFC analysis.
Performance Data Summary
The table below summarizes typical performance data for this catalyst in various transformations, highlighting its effectiveness with sterically demanding substrates.
Reaction Type
Ketone/Nucleophile
Aldehyde/Electrophile
Yield (%)
d.r. (anti/syn)
e.e. (%) (anti)
Aldol Reaction
Cyclohexanone
4-Nitrobenzaldehyde
99
95:5
>99
Aldol Reaction
3-Pentanone
4-Nitrobenzaldehyde
91
96:4
99
Aldol Reaction
Acetone
Isobutyraldehyde
90
-
96
Michael Addition
Propanal
Nitrostyrene
95
>99:1
95
Data compiled from representative literature.
Mechanistic Visualization
The following diagram illustrates the proposed transition state for the aldol reaction. Note how the α-methyl group of the catalyst sterically blocks the Re-face approach of the aldehyde to the enamine, forcing the aldehyde to approach from the Si-face.
Optimization
solubility issues of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid in organic solvents
Welcome to the technical support guide for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this unique fluorinated proline analog. Here, we provide in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind the recommended solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid.
Q1: Why is (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid so poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
A1: The primary reason for the low solubility in many organic solvents is the compound's zwitterionic nature . Like other amino acids, it possesses both a basic secondary amine and an acidic carboxylic acid group. In the solid state, the proton from the carboxylic acid is transferred to the amine, creating a molecule with both a positive (pyrrolidinium) and a negative (carboxylate) charge. This internal salt structure leads to a highly polar molecule with strong intermolecular ionic interactions, resulting in high crystal lattice energy. Overcoming this energy to dissolve the compound in a non-polar or moderately polar solvent is thermodynamically unfavorable.
Q2: What is the general solubility profile I can expect for this compound?
A2: While comprehensive, publicly available solubility data is limited, a general profile can be inferred based on its structure and the behavior of similar compounds like other fluorinated prolines.[1][2] The expected solubility trend is summarized in the table below.
Solvent Class
Examples
Expected Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High to Moderate
Solvents can effectively solvate both the positive and negative poles of the zwitterion and can participate in hydrogen bonding.
Polar Aprotic
DMSO, DMF
Moderate to Low
These solvents have high dielectric constants and can solvate ions, but may be less effective than protic solvents at breaking the crystal lattice.
Ethers
THF, Diethyl Ether, Dioxane
Very Low / Insoluble
Low polarity and inability to donate hydrogen bonds make these poor solvents for highly polar zwitterions.
Halogenated
DCM, Chloroform
Very Low / Insoluble
Insufficient polarity to overcome the strong intermolecular forces of the zwitterionic solid.
Hydrocarbons
Hexanes, Toluene
Insoluble
Non-polar nature makes these solvents incompatible with the highly polar solute.
Q3: Can I use co-solvents to improve solubility for a reaction in a less polar solvent?
A3: Yes, using a co-solvent is a highly effective and common strategy. Adding a small percentage of a polar protic solvent like methanol or a polar aprotic solvent like DMSO can significantly enhance solubility in a bulk solvent like THF or DCM.[3] The polar co-solvent disrupts the crystal lattice and solvates the zwitterion, allowing it to be dispersed in the less polar medium. See Protocol 1 in the Troubleshooting Guide for a systematic approach.
Q4: Is converting the compound to a salt a viable strategy to enhance solubility?
A4: Absolutely. This is one of the most robust methods. By converting the zwitterion into a single-charge species (either a hydrochloride salt or a carboxylate salt), you can dramatically alter its solubility profile.
Acid Addition (e.g., HCl): Forms the hydrochloride salt, which is often more soluble in polar organic solvents, especially alcohols.
Base Addition (e.g., Triethylamine, NaOH): Forms the carboxylate salt (e.g., triethylammonium salt), which can improve solubility in certain organic media.
This strategy is detailed in Protocol 2 .
Q5: How does temperature affect the solubility of this compound?
A5: For most systems, increasing the temperature will increase solubility. The additional thermal energy helps to overcome the crystal lattice energy. However, this should be done with caution. Always check the thermal stability of your compound and other reaction components. For some solvent mixtures, heating can lead to phase separation. Gentle heating (e.g., 30-50 °C) is a good first step in many cases.
Part 2: In-Depth Troubleshooting Guide
This guide provides structured, step-by-step protocols to systematically address and solve solubility challenges.
Initial Assessment: A Logical Workflow
Before proceeding to detailed protocols, use the following decision-making workflow to select the most appropriate strategy for your specific experimental needs.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Systematic Co-Solvent Screening
Objective: To identify an effective co-solvent system to dissolve the title compound in a bulk non-polar or moderately polar organic solvent.
Preparation: To three separate vials, add a small, representative amount of the compound (e.g., 5 mg).
Add Bulk Solvent: To each vial, add the bulk organic solvent (e.g., 0.5 mL). Stir for 5 minutes at room temperature. The compound will likely remain as a suspension.
Co-Solvent Titration:
Vial 1 (MeOH): Add MeOH dropwise (e.g., 10 µL at a time) while stirring. Observe for dissolution.
Vial 2 (DMSO): Repeat the dropwise addition with DMSO.
Vial 3 (DMF): Repeat the dropwise addition with DMF.
Observation and Scaling: Note which co-solvent is most effective and the approximate volume percentage required for full dissolution (e.g., 5-10% v/v). This ratio can then be used for the larger-scale experiment.
Validation: Before scaling up, ensure the chosen co-solvent is compatible with your downstream reaction conditions (e.g., it does not react with other reagents).
Causality & Insights: This method works by introducing a small amount of a highly polar solvent that can effectively solvate the zwitterion. This solvated complex is then more readily dispersed in the bulk, less polar solvent. Methanol is often effective due to its ability to hydrogen bond, while DMSO and DMF are powerful polar aprotic solvents that can break up ionic interactions.
Protocol 2: In-Situ Salt Formation for Enhanced Solubility
Objective: To convert the zwitterionic compound into a more soluble salt form directly within the reaction vessel.
Method A: Formation of the Hydrochloride (HCl) Salt
Use Case: Ideal for reactions that are tolerant of acidic conditions, such as peptide couplings where the amine component is often used as its HCl salt.
A solution of HCl in an organic solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane)
Procedure:
Suspension: Suspend the zwitterionic compound in the desired anhydrous organic solvent in your reaction flask.
Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of the HCl solution.
Dissolution: Stir the mixture. Dissolution often occurs within 5-15 minutes at room temperature as the more soluble hydrochloride salt is formed.[4] The mixture is now ready for the subsequent reaction steps.
Method B: Formation of a Carboxylate Salt (e.g., Triethylammonium Salt)
Use Case: Suitable for reactions that are performed under basic conditions or are sensitive to strong acids.
Organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
Procedure:
Suspension: Suspend the zwitterionic compound in the organic solvent.
Basification: Add 1.0 to 1.1 equivalents of the organic base (e.g., TEA).
Dissolution: Stir the mixture. The formation of the triethylammonium carboxylate salt will typically lead to a clear, homogeneous solution.
Causality & Insights: By adding a strong acid or base, you neutralize one of the charged centers of the zwitterion. Adding HCl protonates the carboxylate, leaving a single positive charge on the pyrrolidinium nitrogen. Adding a base deprotonates the pyrrolidinium, leaving a single negative charge on the carboxylate. These single-ion species no longer have the strong intramolecular ionic attraction and high crystal lattice energy of the zwitterion, making them significantly more soluble in organic solvents.[5]
Part 3: Scientific Background
A deeper understanding of the molecular properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is crucial for rational troubleshooting.
The Decisive Role of the Zwitterion
The term "zwitterion" comes from the German word zwitter, meaning "hybrid." It describes a molecule that has separate, formal positive and negative charges, resulting in an overall neutral charge. For amino acids, this internal salt formation is the dominant form in the solid state and at physiological pH.[6] The electrostatic attraction between the ammonium cation (R₂NH₂⁺) and the carboxylate anion (COO⁻) within the crystal lattice is very strong. Solvents must be able to disrupt these strong ionic interactions to achieve dissolution.
Impact of Gem-Difluorination
The presence of the two fluorine atoms at the C4 position has several important consequences:
Increased Polarity: Fluorine is the most electronegative element, and the C-F bonds are highly polarized. This increases the overall polarity of the molecule, further disfavoring solubility in non-polar solvents.
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and the basicity of the amine, which can subtly alter the properties of the zwitterion.[1]
Conformational Restriction: The gem-difluoro group restricts the puckering of the pyrrolidine ring, which can influence how the molecule packs in a crystal and how it interacts with solvents and biological targets.[1][7]
References
Solubility Modifying Power of Zwitterionic Salts.Queen's University Belfast.
Separation and Refining of Amino acids.AJINOMOTO CO.,INC.
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement.
The Synthesis of Fluorinated Proline Analogues.University of Southampton.
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
Proline Analogues in Drug Design: Current Trends and Future Prospects.Journal of Medicinal Chemistry.
Solubility-Modifying Power of Zwitterionic Salts.Advances in Engineering.
Synthesis of Peptides Containing Proline Analogues.Thieme.
Peptide Solubiliz
A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
Solvation Descriptors for Zwitterionic α-Aminoacids.ACS Omega.
(2S)
How to desalt zwitterions?
Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Inform
Technical Support Center: Synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable fluorinated proline analogue. As drug development professionals know, incorporating fluorine can significantly enhance the metabolic stability and bioavailability of pharmaceutical candidates.[1][2] This guide is designed to help you navigate the common pitfalls and optimize your synthetic route to achieve high yields and purity.
The synthesis of fluorinated proline derivatives is a crucial area of research, offering unique tools for peptide design and protein engineering.[2][3] However, the introduction of geminal fluorine atoms into the pyrrolidine ring presents specific challenges, particularly concerning side reactions during the fluorination and deprotection steps. This guide provides field-proven insights and detailed protocols to address these issues head-on.
This section is structured in a question-and-answer format to directly address the most common challenges.
Section 1: The Fluorination Step (Ketone to gem-Difluoride)
The conversion of the C4-keto group to a difluoromethylene group is the most critical and often problematic step. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor, are commonly used but can lead to a host of side reactions.[4][5]
Q1: I'm observing a significant amount of an elimination byproduct (a pyrroline derivative) during my fluorination reaction with DAST. What is causing this, and how can I minimize it?
A1: This is a classic issue when using sulfur-based fluorinating agents. The formation of an unsaturated pyrroline byproduct is typically caused by the reagent acting as a base, promoting the elimination of an activated intermediate.[5][6][7][8]
Mechanistic Cause: After the initial reaction of the ketone with DAST, an intermediate is formed. If this intermediate has an abstractable proton on an adjacent carbon (C3 or C5), the fluoride anion or other basic species in the reaction mixture can act as a base, leading to E2 elimination instead of the desired double SN2-type substitution to form the gem-difluoride. Elevated temperatures exacerbate this side reaction.
Troubleshooting & Solutions:
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at -78 °C and slowly warm the reaction, monitoring by TLC or LC-MS.
Use a More Selective Reagent: Modern fluorinating agents have been developed to be less prone to causing elimination.[5][7] Consider using PyFluor, which has been shown to provide higher selectivity for fluorination over elimination compared to DAST.[5][7]
Incorporate a Non-Nucleophilic Base: In some cases, adding a hindered, non-nucleophilic base can scavenge protons and suppress elimination pathways. However, this must be optimized carefully to avoid other side reactions.
Lewis Acid Catalysis: A newer method involves using a combination of a fluoride donor and a Lewis acid catalyst, which can promote the desired substitution under milder, non-basic conditions, thereby suppressing elimination.[6]
Q2: My reaction is stalling, and I'm recovering a significant amount of the starting ketone or a mono-fluorinated intermediate. How can I drive the reaction to completion?
A2: Incomplete conversion to the gem-difluoro product can stem from several factors, including reagent deactivation, insufficient equivalents, or suboptimal reaction conditions.
Mechanistic Cause: The conversion of the ketone to the gem-difluoride is a two-step process at the molecular level. The reaction can stall after the formation of a hemi-ketal-like intermediate or the mono-fluoro alcohol if the conditions are not vigorous enough to promote the second fluoride substitution.
Troubleshooting & Solutions:
Reagent Quality and Stoichiometry: Ensure your fluorinating agent is fresh and has not been deactivated by moisture. Use a sufficient excess of the reagent (typically 1.5 to 3.0 equivalents).
Optimize Temperature and Time: While high temperatures can cause elimination, a carefully controlled increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction progress closely.
Solvent Choice: The choice of solvent can influence reagent reactivity. Dichloromethane (DCM) is common, but in some cases, a more polar or higher-boiling solvent like 1,2-dichloroethane (DCE) or acetonitrile might be beneficial, though this requires careful re-optimization.
Q3: The workup procedure to quench excess DAST or Deoxo-Fluor is difficult and seems to lower my yield. Is there a more efficient protocol?
A3: Quenching highly reactive fluorinating agents can be challenging. A slow, controlled quench is essential to prevent vigorous, exothermic reactions and subsequent product degradation.
Recommended Quench Protocol:
Cool the reaction mixture to 0 °C or below in an ice bath.
Slowly and carefully add the reaction mixture dropwise to a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas and can be exothermic.
Ensure the quench is performed in a fume hood with appropriate personal protective equipment (PPE).
Once the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure all reactive species are neutralized.
Proceed with the standard aqueous workup and extraction.
Section 2: Protecting Groups & Final Deprotection
The synthesis typically involves N-Boc and C-terminal ester protecting groups. The final deprotection step to yield the free amino acid must be performed under conditions that avoid side reactions.
Q4: During the final acid-catalyzed deprotection of the N-Boc group and hydrolysis of the methyl/ethyl ester, I am observing some product degradation. What are the best conditions for this transformation?
A4: The final step involves the hydrolysis of both the carbamate (N-Boc) and the ester. Harsh acidic conditions can sometimes lead to unwanted side reactions or racemization.
Mechanistic Cause: Strong acids like concentrated HCl at high temperatures can sometimes promote side reactions on the pyrrolidine ring, especially if trace impurities from the fluorination step are carried through.
Troubleshooting & Solutions:
Two-Step Hydrolysis: Consider a two-step approach for milder conditions. First, perform a base-catalyzed hydrolysis of the ester using LiOH or NaOH in a THF/water mixture.[9] After workup to isolate the N-Boc protected carboxylic acid, you can then remove the Boc group under acidic conditions (e.g., TFA in DCM, or 4M HCl in dioxane) which are typically cleaner and occur at lower temperatures.[9]
One-Pot Acid Hydrolysis Protocol: If a one-pot method is preferred, using 6M HCl under reflux is standard.[10][11][12] To minimize degradation, ensure the reaction is run for the minimum time necessary for complete conversion (monitor by LC-MS).
Purification Post-Hydrolysis: The final product, being a zwitterionic amino acid, can be effectively purified using ion-exchange chromatography to remove any organic impurities or salts.[12]
Visualizing Reaction Pathways
Understanding the competition between the desired reaction and common side reactions is key to troubleshooting.
Diagram 1: Fluorination of C4-Ketone: Substitution vs. Elimination
This diagram illustrates the two competing pathways during the fluorination step. The desired pathway leads to the gem-difluoro product, while the side reaction results in an unsaturated pyrroline byproduct.
Caption: Competing pathways in the deoxyfluorination of the ketone intermediate.
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and scale.
Protocol 1: Geminal Difluorination using Deoxo-Fluor
This protocol is adapted for higher thermal stability and selectivity compared to DAST.[4]
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected 4-keto-2-methylpyrrolidine-2-carboxylic acid ethyl ester (1.0 equiv) in anhydrous DCM (0.1 M solution).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add Deoxo-Fluor (2.0 equiv) dropwise via syringe over 20-30 minutes. A small amount of ethanol (0.1 equiv) can be added as a catalyst.
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Quench: Cool the reaction back to 0 °C and slowly transfer it via cannula into a separate flask containing a vigorously stirred, pre-cooled saturated NaHCO₃ solution.
Workup: After gas evolution ceases, separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot N-Boc Deprotection and Ester Hydrolysis
This protocol is for the final deprotection to yield the target amino acid.
Setup: To the purified (2S)-1-(tert-butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid ethyl ester (1.0 equiv), add a 6M aqueous solution of HCl (10-20 volumes).
Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material and intermediates.
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess HCl. This will typically yield the hydrochloride salt of the amino acid.
Purification (Optional): For higher purity, the crude salt can be dissolved in a minimum amount of water and purified using an ion-exchange column or by recrystallization.
Data Summary: Comparison of Fluorinating Reagents
The choice of fluorinating reagent is critical for minimizing side products. The table below provides a general comparison based on literature reports.
Reagent
Typical Yield Range
Selectivity (Fluorination vs. Elimination)
Safety/Stability
Cost
Key Reference(s)
DAST
40-70%
Moderate; elimination is a common side product
Low; thermally unstable, can decompose explosively
When encountering low yields or impure products, a systematic approach is essential.
Diagram 2: Troubleshooting Low Yield in Fluorination
Caption: A decision tree for diagnosing low yields in the fluorination step.
References
Herkommer, D., & Ritter, T. (2018). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. Available at: [Link]
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
Royal Society of Chemistry. (2002). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical Communications. Available at: [Link]
Sladojevich, F., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society. Available at: [Link]
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
Hofman, G.-J. (2019). The Synthesis of Fluorinated Proline Analogues. University of Southampton. Available at: [Link]
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]
Nielsen, M. K., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]
National Institutes of Health. (2024). Pyrrolidine synthesis via ring contraction of pyridines. Available at: [Link]
Chemguide. Hydrolysing nitriles. Available at: [Link]
National Center for Biotechnology Information. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. PubChem Compound Summary for CID 22977458. Available at: [Link]
Hu, J., et al. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal. Available at: [Link]
Hypha Discovery. Deoxyfluorination. Available at: [Link]
Royal Society of Chemistry. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Available at: [Link]
ScienceDirect. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Available at: [Link]
ResearchGate. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Available at: [Link]
Royal Society of Chemistry. (2026). Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. Available at: [Link]
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]
Chemistry LibreTexts. (2023). 9.9: Protection of Alcohols. Available at: [Link]
ChemRxiv. (2022). Cu(II) Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones. Available at: [Link]
University of Southampton. (2019). The synthesis of fluorinated proline analogues. Available at: [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
National Institutes of Health. (2021). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Available at: [Link]
National Institutes of Health. (2022). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Available at: [Link]
American Chemical Society. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available at: [Link]
Thieme. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. Available at: [Link]
ResearchGate. (2023). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Available at: [Link]
stability of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid under acidic cleavage conditions
Answering researcher questions on the stability of fluorinated amino acid analogs is a critical function of our technical support services. This guide provides in-depth answers and troubleshooting protocols for researche...
Author: BenchChem Technical Support Team. Date: March 2026
Answering researcher questions on the stability of fluorinated amino acid analogs is a critical function of our technical support services. This guide provides in-depth answers and troubleshooting protocols for researchers using (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, a key building block in modern peptide and drug development.
Technical Support Guide: (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
This guide is structured as a series of questions and answers that our application scientists frequently encounter. It is designed to provide both theoretical understanding and practical, actionable advice for your experiments.
Question 1: What are the standard acidic cleavage conditions this molecule is expected to withstand?
In the context of its application, (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is most commonly incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS). The final step involves cleaving the peptide from the resin support and simultaneously removing acid-labile side-chain protecting groups. This is almost universally accomplished using a strong acid cocktail, with Trifluoroacetic Acid (TFA) as the primary reagent.[1][2]
A typical cleavage cocktail consists of a high concentration of TFA (90-95%) mixed with a variety of "scavengers." These scavengers are critical for quenching highly reactive carbocations generated from the cleavage of protecting groups (like Boc, tBu, Trt) and the resin linker, which could otherwise cause unwanted side reactions.[2][3]
Table 1: Common TFA Cleavage Cocktails for Fmoc-SPPS
Cocktail Name
Composition
Primary Use & Rationale
Standard (Reagent B)
TFA/Phenol/H₂O/TIPS (88:5:5:2)
General purpose for peptides without sensitive residues like Cys, Met, or Trp. Phenol and TIPS are effective carbocation scavengers.
Reagent K
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)
Recommended for peptides containing multiple sensitive residues. Thioanisole helps prevent Met oxidation, and EDT is a scavenger for Trp modifications.[2]
95% TFA
TFA/H₂O/TIPS (95:2.5:2.5)
A very common and effective mixture for many standard peptides.
The stability of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid must be evaluated against these harsh, highly acidic, and reactive environments.
Question 2: Is the pyrrolidine ring of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid stable to cleavage with 95% TFA?
Yes, the core structure of this amino acid is exceptionally stable under standard TFA cleavage conditions. The rationale for this stability is rooted in the fundamental chemistry of the molecule:
Pyrrolidine Ring: The saturated N-heterocyclic pyrrolidine ring is chemically robust and not susceptible to acid-catalyzed cleavage or rearrangement.
C-F Bonds: The carbon-fluorine bonds are among the strongest single bonds in organic chemistry. The geminal difluoro substitution at the C4 position further enhances this stability. There is no plausible chemical mechanism for the cleavage of these bonds by TFA.
α-Methyl Group: The methyl group on the C2 quaternary carbon is also chemically inert to acidic conditions.
Syntheses of various fluorinated prolines, including 4,4-difluoroproline, routinely employ strong acidic conditions for the final deprotection step, underscoring the inherent stability of the fluorinated ring system.[4][5] For instance, the original synthesis of 4,4-difluoroproline involved an acidic hydrolysis step to cleave a diketopiperazine precursor, demonstrating the ring's resilience.[5]
Caption: Standard workflow for peptide cleavage and isolation.
Step-by-Step Methodology:
Preparation:
Ensure the peptide-resin is thoroughly washed (with DMF, then DCM) and dried under vacuum for at least 3 hours.
[6] * Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS)) in a fume hood. Cool the cocktail in an ice bath for 5-10 minutes.
Cleavage Reaction:
Place the dried peptide-resin in a suitable reaction vessel.
Add the pre-chilled cleavage cocktail to the resin (a common ratio is 10 mL of cocktail per 1 gram of resin).
[6] * Allow the mixture to react at room temperature for 1.5 to 2 hours with occasional swirling.
Peptide Isolation:
Filter the resin using a fritted funnel and collect the TFA filtrate, which now contains your cleaved peptide.
Wash the resin with a small additional volume of fresh TFA to ensure complete recovery.
Precipitation and Washing:
In a centrifuge tube, add the TFA filtrate to a 10-fold excess of ice-cold diethyl ether. A white precipitate (your crude peptide) should form immediately.
[7] * Centrifuge the mixture to pellet the peptide.
Carefully decant the ether.
Resuspend the pellet in fresh cold ether and repeat the centrifugation and decanting process two more times to remove residual TFA and scavengers.
[7]
Drying and Analysis:
After the final wash, allow the remaining ether to evaporate from the open tube in a fume hood or under a gentle stream of nitrogen.
Once dry, the crude peptide is ready for analysis by LC-MS to verify the mass and purity, followed by HPLC purification.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. In Fluorine in Life Sciences, 1-26. [Link]
Yandulov, D. V., & Jenne, C. N. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(5), 2959-3003. [Link]
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(4), 199-204.
Verzele, M., & Anteunis, M. (1988). The alkylation of tryptophan during the final TFA cleavage. International Journal of Peptide and Protein Research, 31(2), 213-216.
Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Journal of Peptide Science, 5(1), 1-18.
A Comparative Guide to Peptide Stability: (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid vs. L-proline
For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced stability is a critical step in translating a promising lead into a viable therapeutic. The inherent susceptibili...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced stability is a critical step in translating a promising lead into a viable therapeutic. The inherent susceptibility of peptides to proteolytic degradation and conformational instability often curtails their in vivo efficacy. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids designed to enforce specific backbone conformations and shield against enzymatic cleavage.
This guide provides an in-depth comparison of a novel proline analog, (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, with the naturally occurring L-proline. We will explore the structural and functional implications of these amino acids on peptide stability, supported by mechanistic insights and established experimental data.
L-proline: The Conformational Switch and Its Limitations
L-proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the α-amino group into a pyrrolidine ring. This structure imparts significant conformational rigidity to the peptide backbone.[1][2] A key feature of proline is its ability to populate both cis and trans conformations of the preceding peptide bond, a phenomenon that is energetically unfavorable for other amino acids.[3][4][5][6] This cis-trans isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in biological processes.[3][5][7]
However, the very properties that make proline a crucial structural element also render it a point of vulnerability. The Xaa-Pro bond is a known recognition site for specific proteases, such as dipeptidyl peptidase IV (DPP-IV), which can lead to rapid degradation of peptide hormones and neuropeptides.[8][9] Furthermore, while proline introduces a "kink" that can be beneficial for forming specific secondary structures like β-turns, its inherent flexibility in ring puckering and cis-trans isomerization can also lead to conformational heterogeneity, which may not be optimal for receptor binding or overall stability.
The Next Generation of Stability: (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a highly modified proline analog engineered to address the inherent weaknesses of its natural counterpart. This molecule incorporates two key modifications: geminal difluorination at the C4 position and methylation at the C2 (α) position. These substitutions work in concert to exert profound control over the peptide's local conformation and resistance to degradation.
The Power of Fluorination: Enforcing Conformational Pre-organization
The substitution of hydrogen with fluorine at the C4 position of the proline ring has well-documented effects on peptide stability. The strong electron-withdrawing nature of fluorine creates a powerful inductive effect that influences the pyrrolidine ring pucker.[1][2][10] This "pre-organization" of the ring conformation has two major consequences:
Biasing the cis-trans Isomerism: The ring pucker is stereoelectronically coupled to the geometry of the preceding peptide bond.[11] While monofluorination at the 4-position with (4R) or (4S) stereochemistry can favor either the trans or cis conformation respectively, the use of a gem-difluoro substitution at the 4-position can further lock in a preferred conformation, reducing conformational heterogeneity.[1][2][10]
Enhancing Thermal Stability: By restricting the conformational freedom of the peptide backbone, fluorinated prolines can significantly increase the thermal stability of peptides and proteins.[10][12] This is achieved by lowering the entropic cost of folding into a well-defined structure.
The Steric Shield of Methylation: A Bulwark Against Proteolysis
The addition of a methyl group at the C2 (α) position introduces a significant steric hindrance. This α-alkylation has two primary benefits for peptide stability:
Inhibition of Enzymatic Cleavage: Proteases recognize and bind to their substrates with high specificity. The bulky methyl group at the α-carbon can physically block the active site of proteases that would typically cleave at the proline residue, thereby dramatically increasing the peptide's half-life in biological media.[13]
Further Conformational Restriction: The α-methyl group further constrains the allowable Ramachandran space for the amino acid, often strongly favoring a trans amide bond.[14][15][16] This can be highly advantageous in designing peptides that require a specific, rigid conformation for their biological activity.
The synergistic effect of gem-difluorination and α-methylation in (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid results in a building block that offers superior control over peptide conformation and a robust defense against enzymatic degradation compared to L-proline.
Visualizing the Structural Differences
To better understand the conformational implications of these modifications, let's visualize the structures and their influence on the peptide backbone.
Caption: Structural comparison of L-proline and its modified analog.
Comparative Performance Data
While direct comparative studies on (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid are emerging, we can extrapolate the expected performance enhancements based on extensive research into its constituent modifications. The following table summarizes the anticipated impact on key stability parameters.
Synergistic effect of the pyrrolidine ring, α-methylation, and gem-difluorination restricts backbone dihedral angles.[1][2][14][15][16]
Propensity for trans Amide Bond
Variable (can populate cis)
High
α-methylation sterically disfavors the cis conformation.[14][15][16]
Resistance to Proteolysis (e.g., DPP-IV)
Low to Moderate
Very High
α-methyl group provides a steric shield, preventing access to the protease active site.[13]
Thermal Stability (Tm)
Baseline
Increased
Pre-organization of the backbone conformation due to fluorination reduces the entropic penalty of folding.[10][12]
Metabolic Half-life (in vivo)
Short
Significantly Extended
Increased resistance to enzymatic degradation is a primary driver of longer in vivo half-life.[13]
Experimental Protocols for Stability Assessment
To empirically validate the enhanced stability of peptides incorporating (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, a series of well-established assays can be performed.
Protocol: In Vitro Plasma Stability Assay
This assay is a cornerstone for evaluating the susceptibility of a peptide to degradation by plasma proteases.
Methodology:
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide (both the L-proline containing and the modified version) in a suitable solvent (e.g., water or a buffer with minimal organic solvent).
Plasma Incubation:
Thaw human or animal plasma (e.g., from a commercial source) and pre-warm to 37°C in a water bath.
Spike the plasma with the peptide stock solution to a final concentration of 10-50 µM.
Incubate the mixture at 37°C.
Time-Point Sampling:
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
Quenching Reaction:
Immediately add the aliquot to a quenching solution to stop enzymatic activity. A common quenching solution is a 1:3 or 1:4 ratio of plasma to a cold organic solvent mixture (e.g., acetonitrile with 1% trifluoroacetic acid).[17][18] This also serves to precipitate plasma proteins.
Sample Preparation for Analysis:
Vortex the quenched sample vigorously.
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
Carefully collect the supernatant for analysis.
LC-MS Analysis:
Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer (LC-MS).
Monitor the disappearance of the parent peptide peak over time.
Data Analysis:
Plot the percentage of the remaining parent peptide against time.
Calculate the half-life (t1/2) of the peptide in plasma.
Caption: Workflow for an in vitro plasma stability assay.
Conclusion
The strategic incorporation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid represents a significant advancement in peptide drug design. By combining the conformational pre-organization effects of gem-difluorination with the steric shielding of α-methylation, this novel amino acid offers a powerful tool to enhance peptide stability against both thermal denaturation and proteolytic degradation. For researchers aiming to develop robust peptide therapeutics with improved pharmacokinetic profiles, the substitution of L-proline with this advanced analog is a compelling strategy worthy of consideration and experimental validation.
A Comparative Guide to Advanced Proline Analogs: (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid vs. 4,4-difluoroproline
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and peptide design, proline and its analogs are indispensable tools for imposing conformational constraints, enhanci...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and peptide design, proline and its analogs are indispensable tools for imposing conformational constraints, enhancing metabolic stability, and modulating physicochemical properties.[1][2] Among these, fluorinated prolines have gained significant traction due to the unique stereoelectronic effects of the fluorine atom.[3][4] This guide provides an in-depth, objective comparison between two critical fluorinated proline analogs: the well-established 4,4-difluoroproline (Dfp) and the more advanced, sterically hindered (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (2-Me-Dfp). We will explore their structural nuances, comparative experimental data, and strategic applications in drug development.
Part 1: Structural and Physicochemical Distinctions
The core difference between 4,4-difluoroproline and (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid lies in the addition of a methyl group at the C2 (or α) position. This seemingly minor modification introduces profound steric and electronic consequences that redefine the molecule's utility.
Key Structural Differences:
4,4-difluoroproline (Dfp): Features geminal fluorine atoms at the C4 position. These electron-withdrawing groups influence the pyrrolidine ring's pucker and accelerate the cis/trans isomerization of the preceding peptide bond.[5][6] However, like natural proline, it is believed to have a negligible energetic difference between its ring pucker conformations (C4-exo and C4-endo).[5]
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (2-Me-Dfp): Incorporates both the C4-gem-difluoro substitution and a C2-methyl group. The α-methyl group acts as a powerful steric controller, significantly restricting the conformational freedom of the pyrrolidine ring and the preceding peptide bond.
Caption: Core structures of Dfp and 2-Me-Dfp.
Conformational Control: The Power of the α-Methyl Group
The proline ring exists in a dynamic equilibrium between two puckered conformations, Cγ-exo (down) and Cγ-endo (up).[7] Fluorination at the 4-position can bias this equilibrium.[8] While Dfp itself does not exhibit a strong pucker preference, the introduction of the α-methyl group in 2-Me-Dfp creates a significant steric clash that is expected to lock the ring into a highly preferred conformation.
Furthermore, the most critical impact is on the geometry of the preceding (Xaa-Pro) peptide bond. This bond can exist in either a cis or trans conformation, and the slow isomerization between these states is often a rate-limiting step in protein folding and can lead to multiple binding conformations at a receptor.[5] The α-methyl group in compounds like α-methylproline is known to strongly favor the trans conformation by sterically hindering the cis form.[9] This pre-organization of the peptide backbone is a highly sought-after property in drug design, as it can reduce the entropic penalty of binding and lead to higher affinity and selectivity.
Comparative Physicochemical Properties
The introduction of fluorine and methyl groups alters key physicochemical parameters that are critical for drug development, such as acidity (pKa) and lipophilicity (LogP).
The methyl group increases lipophilicity, making the molecule less polar.
Predicted pKa
Not readily available
Not readily available
The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid compared to proline. The C2-methyl group in 2-Me-Dfp may have a minor electronic effect.
Strong bias for trans amide bond; restricted ring pucker.
The C2-methyl group introduces significant steric hindrance, disfavoring the cis conformation.
Part 2: Impact on Peptide and Small Molecule Properties
The choice between Dfp and 2-Me-Dfp depends on the specific goals of the drug design project.
Metabolic Stability
Proline residues can be sites of metabolic degradation by proteases.[13] Fluorination is a well-established strategy to enhance metabolic stability by shielding susceptible bonds from enzymatic attack.[14][15]
Dfp: The gem-difluoro group at C4 offers significant protection against enzymatic action targeting that position.
2-Me-Dfp: Offers a dual layer of protection. The C4-difluoro group provides electronic shielding, while the C2-methyl group provides steric hindrance, protecting the adjacent peptide bond from exopeptidases like dipeptidyl peptidases. This dual protection makes 2-Me-Dfp a superior choice when maximal metabolic stability is required.
Pre-organization and Binding Affinity
As discussed, the primary advantage of 2-Me-Dfp is its ability to rigidly control the backbone conformation. By locking the preceding peptide bond in a trans geometry, a peptide or small molecule can be "pre-organized" into its bioactive conformation. This can lead to:
Increased Binding Affinity: Reducing the entropic cost of binding to a target protein.
Enhanced Selectivity: A rigid conformation is less likely to fit into off-target binding sites.
Improved Pharmacokinetics: A single, stable conformation can lead to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles.
Dfp, by contrast, accelerates the interconversion between cis and trans states but does not eliminate one.[6] This can be useful in contexts where some flexibility is desired or for studying the kinetics of protein folding.[5]
Part 3: Experimental Protocols and Workflows
Representative Synthesis Workflow
The synthesis of these advanced amino acids is a multi-step process. A common strategy for synthesizing fluorinated prolines involves the deoxyfluorination of a hydroxyproline precursor.
Synthesis of 4,4-difluoroproline (Dfp): An established method involves the fluorination of Z-4-keto-L-proline benzyl ester using diethylaminosulfur trifluoride (DAST).[16] This is followed by deprotection to yield the final product.[17]
Synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (2-Me-Dfp): The synthesis is more complex, often starting from a protected (S)-proline derivative. Key steps include the introduction of the α-methyl group, oxidation to a 4-keto intermediate, gem-difluorination at the C4 position, and final deprotection.
Caption: Conceptual workflows for the synthesis of Dfp and 2-Me-Dfp.
Protocol: NMR Analysis of Prolyl Amide cis/trans Isomerism
A key experiment to validate the conformational effects of these analogs is to incorporate them into a model peptide and analyze the cis/trans isomer ratio using Nuclear Magnetic Resonance (NMR) spectroscopy. The diastereotopic fluorines of Dfp itself can serve as a sensitive 19F NMR probe for this purpose.[18]
Objective: To determine the ratio of cis to trans conformers for an Xaa-Pro bond where Pro is either Dfp or 2-Me-Dfp.
Methodology:
Peptide Synthesis: Synthesize a model dipeptide, such as Ac-Phe-Dfp-NHMe or Ac-Phe-(2-Me-Dfp)-NHMe, using standard solid-phase or solution-phase peptide synthesis.
Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., DMSO-d6 or a buffered aqueous solution).
1H NMR Acquisition: Acquire a 1D 1H NMR spectrum. The signals for the α-protons of the proline analog and the preceding residue (Phe) will often be split into two sets of peaks, corresponding to the major (trans) and minor (cis) conformers.
Data Analysis: Integrate the corresponding peaks for the cis and trans isomers. The ratio of the integrals directly corresponds to the population ratio of the two conformers.
19F NMR (for Dfp): For Dfp-containing peptides, 19F NMR can provide even clearer data. The chemical shifts of the two fluorine atoms are highly sensitive to the local environment. A large difference in their chemical shifts (ΔδFF) is indicative of a cis amide bond, while a small difference is characteristic of a trans bond.[18]
Expected Outcome: The NMR spectrum for the Ac-Phe-Dfp-NHMe peptide will likely show both cis and trans isomers, with trans being predominant. In contrast, the spectrum for Ac-Phe-(2-Me-Dfp)-NHMe is expected to show an overwhelming majority (>95%) of the trans isomer, with the cis peaks being barely detectable or absent.
Part 4: Strategic Application in Drug Development
The choice between these two analogs should be driven by a clear strategic rationale.
Caption: Decision framework for selecting between Dfp and 2-Me-Dfp.
Case for 4,4-difluoroproline (Dfp):
General Stability Enhancement: When the goal is to improve general metabolic stability without drastically altering the natural conformational dynamics.[6]
19F NMR Probe: Its use as a sensitive reporter of local protein conformation and cis/trans isomerism is a significant advantage.[18]
Protein Folding Studies: The acceleration of cis/trans isomerization makes it a valuable tool for investigating rate-limiting folding steps.[6]
Case for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (2-Me-Dfp):
Lead Optimization: Ideal for optimizing high-affinity binders where a specific trans-amide conformation is known to be bioactive. The rigid structure can lock in this conformation.
Peptidomimetics: Essential for designing peptides where a specific secondary structure (e.g., a β-turn) needs to be enforced.[19]
Maximizing Proteolytic Resistance: When a peptide drug is highly susceptible to degradation at or near a proline residue, the dual steric and electronic protection offered by 2-Me-Dfp is paramount.
Conclusion
While both 4,4-difluoroproline and (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid are powerful tools in the medicinal chemist's arsenal, they serve distinct purposes. Dfp is a versatile workhorse for enhancing stability and studying dynamic processes. In contrast, 2-Me-Dfp is a specialist tool for achieving the highest levels of conformational rigidity and metabolic resistance. Its ability to pre-organize a molecular scaffold into a single, dominant conformation makes it an exceptional building block for the rational design of high-affinity, selective, and stable therapeutics. The selection between them should be a deliberate choice based on a thorough understanding of the structure-activity relationship of the target and the specific challenges of the drug discovery program.
References
University of Southampton. (2024, April 8).
Chen, J., et al. (2006, April 5).
Tolomelli, A., et al. (2016, September 1). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds.
Bobde, Y., et al. (2024, November 12). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
Sufrin, J. R., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research.
Bobde, Y., et al. (2024, November 28). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.
Raines Lab. (2016, January 12). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.
Unknown.
Lodo, V., et al. (2021, November 9). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent.
Ganguly, H. K., et al. (2024, May 7).
Lodo, V., et al. Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC.
Micklatcher, C., et al. (2007, November 28). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
Unknown. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
Ullmann, D., et al. (2014, December 15). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
Kubyshkin, V., & Budisa, N. (2017). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.
Al-Badri, H., et al. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding.
A Senior Application Scientist's Guide to Validating Enantiomeric Purity of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic Acid by Chiral HPLC
Introduction (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated proline analog of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can modulate ke...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a fluorinated proline analog of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can modulate key properties such as metabolic stability and binding affinity. As with most chiral molecules, the biological activity is often confined to a single enantiomer. Consequently, the rigorous validation of enantiomeric purity is a critical, regulatory-driven requirement to ensure the safety and efficacy of any resulting pharmaceutical compound.
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of this compound. It offers a detailed, step-by-step protocol for method development and validation, grounded in scientific principles and aligned with international regulatory standards.
The Challenge of Chiral Separation: A Mechanistic Overview
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography overcomes this by creating a diastereomeric interaction between the analyte and a chiral stationary phase (CSP). This transient interaction has a differential stability for each enantiomer, leading to different retention times and, thus, separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most powerful and widely used for resolving a broad range of racemates.[1][2] The chiral recognition mechanism is a complex interplay of intermolecular forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are dictated by the highly ordered structure of the polysaccharide derivatives.[2][3]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of the appropriate CSP is the most critical decision in method development. Polysaccharide-based columns are highly recommended for proline derivatives.[4][5] A screening study involving several CSPs under normal phase conditions is the most effective approach.
Table 1: Comparative Performance of Polysaccharide-Based CSPs for a Proline Analog
Column
Chiral Selector
Typical Mobile Phase
Resolution (Rs)
Key Strengths
CHIRALPAK® IA
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane/Ethanol/TFA
> 2.0
Excellent for a broad range of compounds, often provides high enantioselectivity.[6]
CHIRALPAK® IB
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane/Isopropanol/TFA
> 1.8
Complementary selectivity to amylose phases; effective for many racemates.
CHIRALPAK® IC
Cellulose tris(3,5-dichlorophenylcarbamate)
Hexane/Ethanol/TFA
> 1.5
Different selectivity profile due to electron-withdrawing groups on the phenylcarbamate.
Note: Data is representative and optimization is required for the specific analyte.
For (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, the presence of both a carboxylic acid and a secondary amine makes it amenable to separation on these phases. The acidic and basic moieties can participate in hydrogen bonding, while the pyrrolidine ring can engage in steric interactions within the chiral grooves of the CSP.
Systematic Method Development
A logical, structured approach is essential for efficient method development. The process begins with column and mobile phase screening and progresses to fine-tuning for optimal performance.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Step-by-Step Experimental Protocol: Method Development
Prepare a Racemic Standard: Synthesize or procure a 50:50 mixture of the (2S) and (2R) enantiomers of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid. A concentration of 1.0 mg/mL in ethanol is a suitable starting point.
Initial Screening Conditions:
Columns: CHIRALPAK® IA, IB, and IC (250 x 4.6 mm, 5 µm).
Mobile Phases:
A: n-Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).
B: n-Hexane/Ethanol (EtOH) (85:15 v/v) with 0.1% TFA.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
Evaluation: Inject the racemic standard onto each column with each mobile phase. Identify the condition that provides the best initial separation (Resolution, Rs > 1.5).
Optimization:
Alcohol Modifier: Using the best column/solvent combination, vary the alcohol percentage (e.g., for Hexane/IPA, test 5%, 10%, 15%, 20% IPA). Increasing the alcohol content generally decreases retention time but may also reduce resolution.[4]
Acidic/Basic Additive: The addition of a small amount of an acid (like TFA) or a base (like Diethylamine, DEA) is crucial for protonating or deprotonating the analyte's functional groups, which sharpens peaks and improves reproducibility. For this zwitterionic compound, TFA is often the preferred choice to ensure consistent protonation of the amine.[5]
A Validated Method for Enantiomeric Purity Determination
Based on typical performance for similar proline derivatives, a method utilizing an amylose-based CSP is often successful.
Optimized Method Parameters:
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate: 0.8 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detector: UV, 210 nm
Expected Elution Order: L-forms (S-enantiomer) often elute before D-forms (R-enantiomer) on this phase, but this must be confirmed experimentally.
Method Validation According to ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9] For an enantiomeric purity assay, the undesired enantiomer is treated as an impurity. The validation must adhere to the criteria set forth by the International Council for Harmonisation (ICH) in guideline Q2(R1).[7][8]
Workflow for Chiral HPLC Method Validation
Caption: Key parameters for validation of a chiral HPLC method per ICH Q2(R1).
Validation Parameters and Acceptance Criteria
Table 2: Summary of Validation Parameters for Enantiomeric Impurity
Parameter
Objective
Experimental Approach
Acceptance Criteria
Specificity
To ensure the method can separate and quantify the enantiomers without interference.
Spike the desired enantiomer with the undesired enantiomer and a placebo. Perform peak purity analysis.
Resolution (Rs) between enantiomers > 2.0. Peak purity analysis should show no co-elution.[10]
Limit of Detection (LOD)
The lowest amount of the undesired enantiomer that can be detected.
Determine based on signal-to-noise ratio (S/N) of 3:1.[8]
Report the value.
Limit of Quantitation (LOQ)
The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy.
To evaluate the method's reliability with small, deliberate variations in parameters.
Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% absolute).
System suitability parameters (e.g., resolution) must still be met.
Conclusion
The validation of enantiomeric purity for (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is achievable with a systematic and scientifically sound approach. Polysaccharide-based chiral stationary phases, particularly amylose derivatives like CHIRALPAK® IA, offer a high probability of success. By employing a structured method development workflow and rigorously validating the final method against ICH Q2(R1) guidelines, researchers and drug developers can ensure the generation of accurate, reliable, and defensible data critical for regulatory submission and patient safety.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. PubMed. [Link]
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC. [Link]
Chiral Amino Acid Analysis System That Uses Column Switching. Shimadzu. [Link]
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.org. [Link]
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]
SPECIAL APPLICATIONS HPLC COLUMNS. Obrnuta faza. [Link]
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]
Chiral Recognition in Separation Methods. Springer. [Link]
2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd. [Link]
Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. MDPI. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. [Link]
A Comparative Guide to the Conformational Analysis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and Its Non-fluorinated Analogs
In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based thera...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics.[1][2] Among these, proline and its analogs are of particular interest due to the unique structural constraints imposed by their pyrrolidine ring.[3] This guide provides an in-depth comparative analysis of the conformational properties of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and its non-fluorinated counterpart, (2S)-2-methylpyrrolidine-2-carboxylic acid. We will explore how the strategic introduction of fluorine atoms modulates the conformational landscape of the pyrrolidine ring and discuss the experimental and computational methodologies used to elucidate these structural nuances.
The Significance of Conformational Constraint in Drug Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. By incorporating modified amino acids that restrict the available conformational space, we can pre-organize a peptide into a bioactive conformation, leading to improved binding affinity for its target.[4] Furthermore, conformational constraint can enhance metabolic stability by protecting susceptible peptide bonds from enzymatic degradation. Unnatural amino acids, including fluorinated variants, are increasingly utilized to fine-tune these properties.[2][]
The pyrrolidine ring of proline naturally restricts the backbone dihedral angle φ, making it a critical residue for inducing specific secondary structures like β-turns.[3][6] The conformation of the five-membered ring itself, known as "ring pucker," is a dynamic equilibrium between two primary forms: Cγ-endo (down) and Cγ-exo (up), where the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively.[6][7] This puckering preference, in turn, influences the preceding peptide bond's cis/trans isomerization, a key factor in protein folding and function.[3][8]
The Influence of Fluorine: A Stereoelectronic Perspective
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound stereoelectronic effects on molecular conformation.[3] In the context of the pyrrolidine ring, the gauche effect is a dominant factor.[9] This effect describes the tendency of a molecule to adopt a conformation where a C-F bond is anti-periplanar to an adjacent C-H or C-C bond, a result of favorable σ → σ* hyperconjugation.[3]
In 4-fluoroprolines, this stereoelectronic preference strongly biases the ring pucker. For example, (4R)-fluoroproline predominantly adopts a Cγ-exo pucker, while (4S)-fluoroproline favors a Cγ-endo pucker.[10][11] This predictable control over ring conformation makes fluorinated prolines valuable tools in peptide and protein engineering.[3]
When two fluorine atoms are introduced at the C4 position, as in 4,4-difluoroproline, the individual stereoelectronic effects of the two fluorine atoms are expected to largely cancel each other out.[9] This can result in a pucker preference that is more similar to that of the parent proline, which exists as a mixture of endo and exo conformers.[9][11] However, the gem-difluoro group still exerts a significant inductive effect and can influence the local electronic environment and dipole moment.[9]
Conformational Analysis: A Tale of Two Molecules
(2S)-2-Methylpyrrolidine-2-carboxylic acid: The Non-fluorinated Analog
The introduction of a methyl group at the C2 position of the pyrrolidine ring introduces an additional steric constraint. The conformational properties of α-methylated proline analogs have been a subject of interest due to their ability to further restrict the peptide backbone.[6]
The pyrrolidine ring of 2-methylpyrrolidine-2-carboxylic acid, like proline itself, is expected to exist in a dynamic equilibrium between the Cγ-endo and Cγ-exo puckers. The presence of the C2-methyl group is likely to influence this equilibrium. Computational studies on N-acetyl-N'-methylamide derivatives of α-substituted prolines have shown that the five-membered ring can adopt both "up" and "down" puckering states.[6] The relative populations of these states are influenced by the nature of the α-substituent and the surrounding environment.
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid: The Impact of Gem-Difluorination
In (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, the gem-difluoro group at the C4 position introduces several competing conformational effects. While the individual gauche effects of the two fluorine atoms may partially counteract each other, the strong inductive effect of the CF2 group will withdraw electron density from the ring.[9] This can alter the bond lengths and angles within the pyrrolidine ring, thereby influencing the pucker preference.
Initial analyses of 4,4-difluoroproline suggest that the exo and endo puckers are of similar energy, making its conformational behavior more akin to proline than to its monofluorinated counterparts.[9] The addition of the C2-methyl group in the title compound will introduce further steric interactions that will modulate the conformational landscape. The interplay between the steric bulk of the methyl group and the electronic effects of the difluoro moiety will determine the final conformational equilibrium.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough conformational analysis of these proline analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Key parameters for analyzing pyrrolidine ring pucker include:
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of ³JHH values is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between protons on the pyrrolidine ring, the ring pucker can be inferred.[11]
Nuclear Overhauser Effect (NOE): NOE experiments, such as ROESY, provide information about through-space distances between protons. The observation of specific NOEs can help to distinguish between different ring conformers.
Fluorine-Proton Coupling (JFH) and Heteronuclear NOE (HOESY): For the fluorinated analog, ¹⁹F NMR provides a sensitive probe. Vicinal ³JFH coupling constants are also dependent on the dihedral angle, offering another layer of conformational information.[12] 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to estimate fluorine-proton internuclear distances, further refining the conformational model.[12]
Computational Modeling
Density Functional Theory (DFT) calculations are widely used to predict the relative energies of different conformers and to understand the underlying electronic effects.[6][13]
A typical computational workflow involves:
Conformational Search: A systematic or stochastic search of the conformational space to identify all low-energy conformers.
Geometry Optimization: Optimization of the identified conformers at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)).[13]
Energy Calculation: Single-point energy calculations at a higher level of theory (e.g., DLPNO-CCSD(T)) to obtain more accurate relative energies.[14]
Solvent Effects: Inclusion of implicit or explicit solvent models to simulate the solution-phase environment, as solvation can significantly impact conformational preferences.[15][16]
NBO Analysis: Natural Bond Orbital (NBO) analysis can be employed to dissect the contributions of hyperconjugation and steric effects to the overall conformational stability.[14]
Comparative Data Summary
The following table summarizes the expected key conformational parameters for the two compounds. The values for the non-fluorinated analog are based on general observations for proline and its C2-methylated derivatives, while the values for the fluorinated analog are predictions based on the known effects of gem-difluorination.
Likely a more balanced equilibrium between Cγ-endo and Cγ-exo, potentially with a slight preference depending on solvent and steric factors.
Key Dihedral Angles (χ1, χ2, χ3, χ4)
Variable, reflecting the endo/exo equilibrium.
Expected to be closer to those of unsubstituted proline, with the C2-methyl group introducing specific steric biases.
Energy Difference (ΔE endo-exo)
Relatively small, allowing for dynamic interconversion.
Expected to be small, similar to or slightly different from the non-fluorinated analog.
Influence of C2-Methyl Group
Steric hindrance influencing the local conformation around C2 and the pucker equilibrium.
Steric interactions with the C4-fluorine atoms and the rest of the ring, further modulating the pucker.
Influence of C4-Substituents
N/A
Strong inductive effect from the CF2 group, and counteracting gauche effects of the two fluorine atoms.
Experimental Protocols
Detailed NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a 5 mm NMR tube.
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
2D COSY: Perform a 2D COSY experiment to establish proton-proton scalar coupling networks and aid in resonance assignment.
2D ROESY/NOESY: Acquire a 2D ROESY or NOESY spectrum with a suitable mixing time (e.g., 200-500 ms) to identify through-space correlations.
¹⁹F NMR (for the fluorinated analog): Acquire a 1D ¹⁹F NMR spectrum. If the two fluorine atoms are diastereotopic, they will appear as an AB quartet with a large geminal coupling constant.
¹H-¹⁹F HSQC (for the fluorinated analog): Perform a ¹H-¹⁹F HSQC experiment to correlate fluorine atoms with their geminal and vicinal protons.
Data Analysis: Integrate proton signals and extract coupling constants from the 1D ¹H spectrum. Analyze cross-peak intensities in the ROESY/NOESY spectra to estimate interproton distances. Use the measured ³JHH and ³JFH values in Karplus-type equations to determine dihedral angles and infer the ring pucker.
Detailed Computational Modeling Protocol
Molecule Building: Construct the 3D structures of both the Cγ-endo and Cγ-exo conformers of each molecule using a molecular modeling software.
Conformational Search (Optional but Recommended): Perform a conformational search using a method like Monte Carlo or molecular dynamics to ensure all relevant low-energy conformers are identified.[14]
DFT Optimization: Perform geometry optimizations for all identified conformers using a functional such as B3LYP with a basis set like 6-31G(d).[6] Include a solvent model (e.g., PCM or SMD) to account for solvent effects.[9]
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
Higher-Level Energy Calculation: For the most stable conformers, perform single-point energy calculations using a more accurate method like M06 or coupled-cluster methods to refine the relative energies.[9]
Analysis: Analyze the optimized geometries to determine key dihedral angles and pucker parameters. Compare the relative energies of the different conformers to predict their equilibrium populations.
Visualizing Conformational Equilibria
Caption: Conformational equilibria of the non-fluorinated and difluorinated analogs.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid versus its non-fluorinated analog highlights the subtle yet powerful influence of fluorine substitution in tailoring the properties of constrained amino acids. While the non-fluorinated compound exhibits a dynamic equilibrium between Cγ-endo and Cγ-exo puckers, influenced primarily by the steric presence of the C2-methyl group, the gem-difluorinated analog presents a more complex scenario. Here, the counteracting stereoelectronic effects of the two fluorine atoms lead to a more balanced pucker equilibrium, reminiscent of unsubstituted proline, but still modulated by the C2-methyl group.
Understanding these conformational preferences is paramount for the rational design of peptides and peptidomimetics with enhanced biological activity and stability. The integrated experimental and computational approach outlined in this guide provides a robust framework for elucidating the conformational landscapes of these and other modified amino acids, thereby accelerating the development of novel therapeutics.
References
Hofman, G.-J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Chemical Communications, 54(40), 5082-5085. [Link]
F. Hoffmann-La Roche Ag. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S.
Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Samant, V. V., et al. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. The Journal of Physical Chemistry B, 124(28), 5914-5925. [Link]
Horne, W. S., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 25(1), 169-176. [Link]
Alemán, C., et al. (2009). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 74(2), 754-761. [Link]
National Center for Biotechnology Information. (n.d.). 2-Methylpyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Hunter, L., et al. (2011). Conformational Analysis of Fluorinated Pyrrolidines Using ¹⁹F-¹H Scalar Couplings and Heteronuclear NOEs. Chemistry - A European Journal, 17(35), 9649-9657. [Link]
PeptiDream Inc. (2016). Constrained Peptides in Drug Discovery and Development. Journal of Peptide Science, 22(8), 531-537. [Link]
Samant, V. V., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
Muttenthaler, M., et al. (2021). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry, 74(1), 1-13. [Link]
Diederichsen, U., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 28(12), e3445. [Link]
Hunter, L., & O'Hagan, D. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6447-6457. [Link]
Samant, V. V., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7321. [Link]
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-813. [Link]
Dračínský, M., et al. (2024). Conformational Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. Molecules, 29(9), 2024. [Link]
Zemtsov, A. A., et al. (2023). A Convenient Synthesis of CHF₂O-Containing Pyrrolidines and Related Compounds. Synlett, 34(18), 2261-2266. [Link]
Derreumaux, P., & Vergoten, G. (1995). Conformational properties of constrained proline analogues and their application in nanobiology. Journal of Molecular Structure: THEOCHEM, 338(1-2), 119-129. [Link]
Sato, T., et al. (2024). Puckering effects of 4-hydroxy-l-proline isomers on the conformation of ornithine-free Gramicidin S. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 450-456. [Link]
Al-Jaroudi, S. S., & Moussa, Z. (2024). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry, 20, 163-173. [Link]
Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]
Sadiq, S. K., et al. (2018). Comprehensive Analysis of Coupled Proline Cis–Trans States in Bradykinin Using ωBP-REMD Simulations. Journal of Chemical Theory and Computation, 14(3), 1706-1717. [Link]
Lecoq, L., et al. (2024). A Computational Structural Analysis of Host Insertions in the Polyproline Region of the Hepatitis E Virus pORF1 Polyprotein. International Journal of Molecular Sciences, 25(6), 3128. [Link]
Khattak, S., et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 9(6), 333. [Link]
Grechko, M., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The Journal of Physical Chemistry Letters, 10(12), 3342-3346. [Link]
mass spectrometry validation of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid derivatives
As a Senior Application Scientist, I approach the validation of heavily modified unnatural amino acids not just as a routine quality control step, but as a rigorous interrogation of molecular physics. The introduction of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the validation of heavily modified unnatural amino acids not just as a routine quality control step, but as a rigorous interrogation of molecular physics. The introduction of gem-difluoro groups combined with alpha-methylation in (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid presents unique analytical challenges and advantages.
This guide objectively compares the mass spectrometry (MS) performance and physicochemical behavior of this highly specialized fluorinated peptidomimetic against standard proline and mono-fluorinated alternatives. By understanding the causality behind its ionization and fragmentation, researchers can build robust, self-validating analytical workflows.
The Analytical Challenge of Fluorinated Peptidomimetics
Fluorinated proline derivatives are heavily utilized in drug development because they introduce stereoelectronic effects that dictate the pyrrolidine ring pucker and drastically alter the cis/trans isomerization barrier of peptide bonds [1][1].
While standard 4,4-difluoroproline reduces the energy barrier for isomerization by minimizing the double-bond character of the prolyl amide [2][2], the addition of the 2-methyl group creates a quaternary stereocenter. This modification sterically locks the alpha-carbon, preventing racemization during peptide synthesis and significantly altering the molecule's hydrophobicity and LC-MS retention profile.
Table 1: Physicochemical & MS Parameters Comparison
Compound
Exact Mass [M+H]+
Ring Pucker Bias
Cis/Trans Isomerization Barrier
Primary MS/MS Neutral Losses
L-Proline
116.0711
Minimal
High
H₂O, CO₂
(2S)-4-Fluoroproline
134.0617
Cγ-exo
Moderate
H₂O, CO₂, HF
4,4-Difluoroproline
152.0523
None (Balanced)
Low
H₂O, CO₂, HF (x2)
(2S)-4,4-Difluoro-2-methylproline
166.0679
Locked
Low
H₂O, CO₂, HF (x2), CH₃•
Mass Spectrometry Fragmentation Mechanisms
To validate this compound, we must look beyond intact mass and analyze its gas-phase behavior. The highly electrophilic C-F bonds draw electron density away from the pyrrolidine ring. While this makes the nitrogen slightly less basic than native proline, it remains readily ionizable in positive Electrospray Ionization (ESI+).
Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable, sequential degradation. The presence of the gem-difluoro moiety drives a characteristic neutral loss of Hydrogen Fluoride (HF, 20.006 Da). Because there are two fluorine atoms, we observe a highly diagnostic double HF loss at elevated collision energies.
MS/MS Fragmentation Pathway of 4,4-Difluoro-2-methylproline.
Self-Validating LC-MS/MS Protocol
A robust protocol must be a self-validating system. By engineering specific checks into the methodology, we eliminate the risk of false positives from isobaric matrix interferences [3][3].
Action: Dilute the sample in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid (FA).
Causality: The gem-difluoro substitution lowers the pKa of the pyrrolidine nitrogen. The addition of 0.1% FA (pH ~2.7) forces complete protonation of the secondary amine. This is an absolute prerequisite for maximizing ESI+ droplet surface charge and subsequent gas-phase ion yield.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2 µL onto a sub-2 µm C18 column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
Causality: The alpha-methyl group creates a hydrophobic shield around the polar carboxylate. This results in a predictably longer retention time compared to standard 4,4-difluoroproline, allowing for baseline resolution from non-methylated synthetic impurities.
Step 3: High-Resolution Mass Spectrometry (HRMS)
Action: Operate the Q-TOF or Orbitrap MS in ESI+. Set the capillary voltage to 3.0 kV and ramp the collision energy (CE) from 15 to 35 eV.
Causality: Ramping the CE is critical. Low CE (15 eV) confirms the primary loss of the carboxyl group (-46 Da). Higher CE (25-35 eV) provides the activation energy required to break the strong C-F bonds, triggering the diagnostic sequential neutral losses of HF.
Step 4: Data Validation (Self-Validating Checkpoint)
Action: Extract the exact mass chromatogram for m/z 166.0679 (< 5 ppm error). Mandatory: Confirm the presence of the m/z 100.05 and m/z 80.05 product ions.
Causality: Relying solely on intact mass is dangerous. By mandating the detection of sequential HF neutral losses—a fragmentation pathway strictly unique to fluorinated aliphatic rings—the protocol inherently self-validates the presence of the gem-difluoro moiety [4][4].
Self-Validating LC-MS/MS Workflow for Fluorinated Prolines.
Comparative Performance Data
When executing the workflow above, the experimental data clearly highlights the analytical differences between the derivatives. The alpha-methyl group significantly improves the limits of detection (LOD) by enhancing the molecule's desolvation efficiency during electrospray ionization.
Table 2: Experimental LC-MS Validation Data (UHPLC-ESI-QTOF)
fluorine NMR chemical shifts of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid vs analogs
A Senior Application Scientist's Guide to ¹⁹F NMR Chemical Shifts of Fluorinated Proline Analogs Introduction: The Unique Role of Fluorinated Prolines in Modern Chemistry In the landscape of medicinal chemistry and pepti...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to ¹⁹F NMR Chemical Shifts of Fluorinated Proline Analogs
Introduction: The Unique Role of Fluorinated Prolines in Modern Chemistry
In the landscape of medicinal chemistry and peptide design, proline and its analogs are of paramount importance. The unique cyclic structure of proline confers significant conformational constraints on peptide backbones, making it a critical residue for defining protein architecture and function. Among the synthetic analogs, fluorinated prolines, particularly those with gem-dinal difluorination at the C4 position like (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid, have garnered substantial interest. The introduction of fluorine, the most electronegative element, imparts profound changes to the molecule's electronic properties, pKa, lipophilicity, and metabolic stability.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for characterizing these molecules. With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive. More importantly, its chemical shift is exquisitely responsive to the local electronic and steric environment, spanning a range of over 800 ppm. This sensitivity makes ¹⁹F NMR an ideal probe for subtle conformational changes, such as the ring puckering of the pyrrolidine system, which is fundamental to the biological activity of these proline analogs.[1]
This guide provides a comparative analysis of the ¹⁹F NMR chemical shifts of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and its analogs. We will delve into the underlying principles governing these shifts, present comparative data, and provide a robust experimental protocol for acquiring high-quality spectra.
Core Principles: Why Gem-Difluoro Groups are Such Sensitive NMR Probes
The two fluorine atoms at the C4 position of a 4,4-difluoropyrrolidine ring are diastereotopic.[2] This means that even in an achiral solvent, they are in chemically non-equivalent environments and are expected to have different NMR chemical shifts. The key to this non-equivalence lies in the puckered, non-planar conformation of the five-membered pyrrolidine ring.
The pyrrolidine ring can adopt two primary puckered conformations, known as C4-endo (down) and C4-exo (up). In each pucker, one fluorine atom occupies a pseudo-axial position while the other is pseudo-equatorial.[3] The magnetic environments of these two positions are distinct, leading to two separate signals in the ¹⁹F NMR spectrum.
The difference in chemical shift between these two diastereotopic fluorines, denoted as Δδ (F_axial - F_equatorial), is a direct and sensitive reporter of the conformational bias of the pyrrolidine ring.[1] A large Δδ suggests a strong preference for one ring pucker over the other, whereas a small Δδ indicates a more dynamic equilibrium between the two puckers.[1][3] Factors that influence this equilibrium, such as the nature of substituents on the ring or the amide bond conformation (cis vs. trans), will be directly reflected in the ¹⁹F NMR spectrum.
Caption: Influence of pyrrolidine ring pucker on the magnetic environments of diastereotopic C4 fluorines.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
The substitution pattern on the pyrrolidine ring significantly influences the ring's conformational preference and, consequently, the observed ¹⁹F NMR chemical shifts. Let's compare the parent compound, 4,4-Difluoroproline (Dfp), with its 2-methyl substituted analog.
Dynamic equilibrium between endo and exo puckers, especially with a trans amide bond.[1]
Small Δδ (0-3 ppm) for the trans isomer, indicating conformational averaging. A larger Δδ (5-12 ppm) is seen for the cis isomer, which strongly favors the endo pucker.[1]
The bulky methyl group is expected to introduce steric hindrance, further biasing the ring pucker equilibrium. The favored pucker will seek to minimize steric clash between the methyl and carboxylate groups.
A potentially larger intrinsic Δδ compared to the unsubstituted analog, reflecting a more rigid ring conformation. The exact shifts will be highly sensitive to the cis/trans amide equilibrium and solvent.
N-Acetyl-Dfp-OMe (trans isomer)
N-acetylation and C-methylation
In non-polar solvents, the trans isomer shows a small Δδ, consistent with conformational flexibility.[3]
The cis isomer is sterically constrained, strongly favoring the endo ring pucker.[3]
Large Δδ (5-12 ppm), with the pseudo-axial fluorine shifted downfield and the pseudo-equatorial fluorine shifted upfield.[1][3]
Causality Behind the Shifts:
Amide Bond Isomerism: The most dramatic effect on Δδ comes from the cis-trans isomerization of the preceding amide bond. Cis amide bonds induce a strong preference for the endo ring pucker, leading to a large separation of the axial and equatorial fluorine signals.[1] Trans bonds allow for more conformational flexibility, resulting in a time-averaged signal with a small Δδ.[3]
Substituent Effects: The addition of a methyl group at the C2 position introduces a new steric constraint. This is expected to shift the energetic balance between the endo and exo puckers, leading to a different baseline Δδ compared to the unsubstituted analog.
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium through dipole-dipole interactions and hydrogen bonding, causing shifts of several ppm. Therefore, comparisons must always be made in the same solvent.
This protocol provides a reliable methodology for the analysis of fluorinated proline analogs.
Caption: Standard workflow for ¹⁹F NMR analysis of fluorinated small molecules.
Step-by-Step Methodology:
Sample Preparation:
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃), methanol (CD₃OD), and water (D₂O) are common choices. The choice of solvent can significantly impact chemical shifts and must be reported.
Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Transfer: Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Tune and match the NMR probe for the ¹⁹F frequency.
Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.
Data Acquisition (1D ¹⁹F Spectrum):
Pulse Program: A standard one-pulse sequence (e.g., zg on Bruker instruments) is typically sufficient. For spectra that may be complicated by coupling to protons, a proton-decoupled pulse sequence can be used.
Transmitter Offset (O1p): Center the spectral window around the expected chemical shift range (e.g., -90 to -120 ppm for 4,4-difluoropyrrolidines).
Spectral Width (SW): Use a wide spectral width (e.g., 200 ppm) initially to ensure all signals are captured.
Relaxation Delay (d1): A crucial parameter for accurate integration. Fluorine nuclei can have long relaxation times (T1). Use a relaxation delay of at least 5 seconds to ensure full relaxation between scans.[4]
Number of Scans (ns): Typically, 64 to 256 scans provide an excellent signal-to-noise ratio for a sample of this concentration.
Data Processing:
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio before performing the Fourier transform.
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction for accurate integration.
Referencing: Reference the spectrum to an appropriate standard. While CFCl₃ (δ = 0 ppm) is the traditional standard, it is a hazardous substance.[4] It is more common to use an external standard or reference indirectly to the known solvent signal frequency.
Conclusion
The ¹⁹F NMR chemical shifts of (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid and its analogs are powerful reporters of molecular conformation. The separation between the diastereotopic fluorine signals (Δδ) provides a direct readout of the pyrrolidine ring pucker, which is heavily influenced by factors such as cis-trans amide isomerism and the steric demands of other substituents. The presence of a C2-methyl group is predicted to further bias the ring's conformational equilibrium, leading to a distinct ¹⁹F NMR signature compared to the unsubstituted parent compound. By following a robust experimental protocol, researchers can acquire high-quality data, enabling detailed conformational analysis that is critical for the rational design of novel peptides and therapeutic agents.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Newcomer, R. L., et al. (2024). 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. Biochemistry, 63(9), 1131–1146. [Link]
The Weizmann Institute of Science. (n.d.). ¹⁹Flourine NMR. NMR Facility. [Link]
Newcomer, R. L., et al. (2024). 4,4-Difluoroproline as a Unique ¹⁹F NMR Probe of Proline Conformation. PubMed, National Institutes of Health. [Link]
Dalvit, C., & Vulpetti, A. (2019). Ligand-Observed and Protein-Observed ¹⁹F NMR for Fragment-Based Drug Discovery. Molecules, 24(5), 983. [Link]
El-Iraqi, M., & Watts, A. (2020). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal, 26(48), 10896-10910. [Link]
Iarriccio, R., et al. (2018). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2999. [Link]
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a highly specialized, chiral fluorinated building block. Widely utilized as a privileged structural motif in medicinal chemistry—particularly in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid is a highly specialized, chiral fluorinated building block. Widely utilized as a privileged structural motif in medicinal chemistry—particularly in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs)—the introduction of the difluoromethylene group enhances metabolic stability and lipophilicity[1].
However, the very features that make this compound valuable in drug development (strong carbon-fluorine bonds) also dictate strict, specialized handling and disposal protocols. Improper disposal can lead to environmental persistence or the generation of highly toxic byproducts. This guide provides authoritative, step-by-step operational and disposal procedures to ensure complete laboratory safety and environmental compliance.
Chemical Profile & Hazard Assessment
Before handling or disposing of this compound, personnel must understand its physicochemical hazard profile. As a fluorinated amino acid derivative, it presents specific acute toxicity risks and long-term environmental hazards if not mineralized properly.
High-Temperature Incineration (>1000°C) with Caustic Scrubbing[4]
The Science of Fluorinated Waste Disposal (Causality & Logic)
Standard laboratory waste disposal methods (such as drain disposal, standard landfilling, or low-temperature incineration) are strictly prohibited for this compound.
The Mechanistic Challenge: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. If incinerated at inadequate temperatures, fluorinated compounds undergo incomplete combustion, leading to the formation of ultra-short-chain perfluoroalkyl substances (PFAS) or other toxic products of incomplete combustion (PICs) like tetrafluoromethane (CF₄)[5].
The Solution: Complete destruction requires High-Temperature Incineration (HTI) at temperatures exceeding 1000°C with excess oxygen[5]. Under these extreme conditions, the molecule is completely mineralized into carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF) gas[4]. Because HF gas is highly corrosive and toxic, the incinerator must be equipped with a caustic scrubber (typically utilizing sodium hydroxide, NaOH) to neutralize the HF into harmless fluoride salts before environmental exhaust[4].
Workflow for the segregation and thermal destruction of halogenated waste.
Step-by-Step Waste Segregation Protocol
To ensure the downstream incineration process is effective and to maintain regulatory compliance, laboratories must strictly segregate this compound from general organic waste.
Protocol: Satellite Accumulation of Halogenated Waste
Designate a Specific Container: Select a chemically compatible, sealable container (e.g., high-density polyethylene or glass) specifically designated for Halogenated Organic Waste [6].
Strict Segregation: Never mix (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid waste with non-halogenated solvents. Mixing dilutes the halogen concentration, unnecessarily increasing the volume of waste that requires expensive, specialized scrubber treatment[6].
Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly list "Fluorinated Pyrrolidine Derivative" or the exact chemical name, alongside the "Halogenated" designation.
Storage: Store the waste container in a designated satellite accumulation area, preferably within a ventilated fume hood or a specialized flammable/corrosive storage cabinet, keeping the container tightly closed when not actively adding waste[1].
EHS Transfer: Once the container reaches its regulatory volume limit (or time limit), coordinate with your institution's Environmental Health and Safety (EHS) office for transfer to a RCRA-permitted commercial treatment facility capable of handling halogenated organics[3].
Immediate Spill Response & Containment
In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or spread of the solution.
Protocol: Spill Cleanup
Evacuate and Assess: Clear the immediate area. Assess whether the spill is a dry powder or dissolved in a solvent.
Don Appropriate PPE: Equip standard laboratory PPE, including a lab coat, chemical-resistant nitrile gloves, and safety goggles. If the spill involves a large amount of dry powder outside a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation[2].
Containment (Solid): Do not dry sweep, as this aerosolizes the fluorinated powder. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to bind the dust, then carefully scoop the material using a non-sparking tool.
Containment (Liquid): If the compound is dissolved in a solvent, deploy chemically inert absorbent pads or vermiculite over the spill area.
Disposal of Cleanup Materials: Place all contaminated wipes, absorbent pads, and collected solids into a heavy-duty, sealable bag or rigid container. Label this container as Halogenated Solid Waste and process it through EHS.
Immediate spill response and containment protocol for fluorinated derivatives.
References
(2S,4S)
(2S)
Source: U.S. Environmental Protection Agency (EPA)